Gastrin I (1-14), human
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C79H100N16O27 |
|---|---|
Molecular Weight |
1705.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)/t40-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI Key |
WRJJBRDFCLLYQF-LGDYVKIMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Human Gastrin I (1-14): Discovery, Synthesis, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of human Gastrin I (1-14), a significant fragment of the gastrin peptide hormone family. It details the historical discovery of gastrin, outlines the chemical synthesis of the 1-14 fragment, and presents its key biological functions, with a focus on its role as a major regulator of gastric acid secretion. This document includes a compilation of quantitative data on its biological activity, detailed experimental protocols for its synthesis and characterization, and a visual representation of its primary signaling pathway.
Discovery and Historical Context
The existence of a hormonal regulator of gastric acid secretion was first proposed by British physiologist John Sydney Edkins in 1905.[1][2] Edkins named this putative substance "gastrin."[2] However, his hypothesis was met with skepticism for several decades. The definitive validation of Edkins' theory came in 1964 when Hilda Tracy and Roderic Alfred Gregory at the University of Liverpool successfully isolated and determined the structure of two major forms of gastrin from hog antral mucosa.[1] Subsequent research led to the identification of various molecular forms of gastrin in humans, including gastrin-34 ("big gastrin"), gastrin-17 ("little gastrin"), and gastrin-14 (B1141676) ("minigastrin").[3] Human Gastrin I (1-14) is the N-terminal fragment of Gastrin I and is a key player in gastrointestinal physiology.[2][4]
Physicochemical Properties
Human Gastrin I (1-14) is a 14-amino acid peptide with the following sequence: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp.[4][5][6] The N-terminal pyroglutamic acid ({Glp}) is a result of the cyclization of an N-terminal glutamine residue.
| Property | Value | Reference |
| Molecular Formula | C79H100N16O27 | [6] |
| Molecular Weight | 1705.73 g/mol | [6] |
| CAS Number | 100940-57-6 | [4][5][] |
| Amino Acid Sequence | {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp | [4][5] |
| Purity (Commercial) | ≥92% to ≥98% (by HPLC) | [8] |
Synthesis of Human Gastrin I (1-14)
The chemical synthesis of human Gastrin I (1-14) is primarily achieved through solid-phase peptide synthesis (SPPS).[9][10][11] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the protection of the α-amino group of the amino acids.[9][11]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual or automated synthesis of human Gastrin I (1-14).
3.1.1. Materials:
-
Rink Amide resin (or similar, to yield a C-terminal amide upon cleavage)[10]
-
Fmoc-protected amino acids: Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Pyr-OH (pyroglutamic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]
-
Base: N,N-Diisopropylethylamine (DIPEA)[9]
-
Deprotection reagent: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)[9]
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
3.1.2. Synthesis Workflow:
Caption: Solid-Phase Peptide Synthesis Workflow for Gastrin I (1-14).
3.1.3. Procedure:
-
Resin Preparation: The Rink Amide resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) is activated with HBTU/HATU and DIPEA in DMF and coupled to the deprotected resin.
-
Washing: The resin is washed again to remove unreacted reagents.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the sequence, finishing with the coupling of pyroglutamic acid.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a TFA cleavage cocktail.
-
Precipitation: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.[13][14][15]
Purification and Characterization
Experimental Protocol: Purification and Characterization
4.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. The exact gradient will need to be optimized.
-
Detection: UV absorbance at 214 nm and 280 nm.
4.1.2. Mass Spectrometry:
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[14][15]
-
Analysis: The observed molecular weight should match the calculated theoretical mass of human Gastrin I (1-14).
4.1.3. Amino Acid Analysis:
-
Procedure: The purified peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified by chromatography.
-
Analysis: The relative ratios of the amino acids should correspond to the sequence of Gastrin I (1-14).
Biological Activity and Signaling Pathway
Human Gastrin I (1-14) is a biologically active fragment of Gastrin I and acts as a major hormonal regulator of gastric acid secretion.[2][4][5] Its primary biological effects are mediated through the cholecystokinin (B1591339) B (CCK2) receptor, a G protein-coupled receptor.[2][5][]
Quantitative Biological Data
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) to CCK2 Receptor | ~0.3–1 nM (for full-length Gastrin) | - | [16] |
| EC50 for Gastric Acid Secretion | Potency is ~10x greater than pentagastrin | In vivo (human) | [1] |
| EC50 for Histamine (B1213489) Secretion | 0.014 nM | Gastric epithelial cells | |
| EC50 for Epithelial Cell Proliferation | 6.2 pM | Gastric epithelial cells | |
| IC50 (as a competitor) | 0.69 ± 0.09 nM (for a similar analog) | A431-CCK2R cells | [17] |
Signaling Pathway
The binding of Gastrin I (1-14) to the CCK2 receptor on parietal and enterochromaffin-like (ECL) cells initiates a downstream signaling cascade.
Caption: Gastrin I (1-14) Signaling Pathway via the CCK2 Receptor.
The activation of the CCK2 receptor by gastrin leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events culminate in the stimulation of gastric acid secretion from parietal cells and histamine release from ECL cells.[2] Gastrin also plays a role in promoting the proliferation of gastric epithelial cells.
Conclusion
Human Gastrin I (1-14) is a crucial peptide in gastrointestinal physiology. Its discovery has been fundamental to our understanding of the hormonal control of digestion. The well-established methods for its chemical synthesis, purification, and characterization have made it readily available for research and have facilitated detailed studies of its biological functions. As a potent and selective agonist of the CCK2 receptor, Gastrin I (1-14) continues to be an important tool for researchers in physiology, pharmacology, and drug development, particularly in the context of gastrointestinal disorders and cancer.
References
- 1. Acid secretory potency and elimination of the 15-leucine gastrin-17 analogue in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 3. open.uct.ac.za [open.uct.ac.za]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound peptide [novoprolabs.com]
- 6. This compound | C79H100N16O27 | CID 131842901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. US7301006B2 - Methods and materials for the synthesis of modified peptides - Google Patents [patents.google.com]
- 12. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
- 13. Purification of N-terminal hexapeptide of big gastrin from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Acidic Peptide Size and Sequence on Trivalent Praseodymium Adduction and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unraveling the Molecular intricacies of Gastrin I (1-14): A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of the human peptide hormone fragment, Gastrin I (1-14). Designed for researchers, scientists, and drug development professionals, this document details the receptor binding, signaling pathways, and physiological effects of Gastrin I (1-14), supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular processes involved.
Core Mechanism: CCK2 Receptor Agonism
Gastrin I (1-14) is a fourteen-amino-acid fragment of the larger Gastrin I hormone. Its primary mechanism of action is agonism of the Cholecystokinin B (CCK2) receptor.[1] This interaction is the initiating step for a cascade of intracellular events that ultimately lead to the physiological and pathophysiological effects associated with gastrin activity, including the stimulation of gastric acid secretion and the promotion of gastric epithelial cell proliferation.
Quantitative Receptor Binding and Functional Potency
| Ligand | Parameter | Value | Cell Line/System | Reference |
| Gastrin I (human) | EC50 (Proliferation) | 6.2 pM | Gastric Epithelial Cells | |
| Gastrin I (human) | EC50 (Histamine Secretion) | 0.014 nM | Rat ECL Cells | [3] |
| Gastrin | Ki | 0.19 nM | Cloned Human CCK2 Receptors | [4] |
| CCK-8 | EC50 (Histamine Release) | 4 x 10⁻¹¹ M | Rat ECL Cells | [3] |
Downstream Signaling Pathways
Upon binding to the CCK2 receptor, Gastrin I (1-14) triggers a series of intracellular signaling events. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This results in a rapid and transient increase in cytosolic calcium concentration, a key second messenger in many cellular processes.[5]
-
Protein Kinase C (PKC) and RhoA Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). Gastrin I (1-14) has been shown to stimulate the expression of lectin-like protein Reg via the activation of PKC and the small GTPase RhoA.[1]
The following diagram illustrates the primary signaling pathway activated by Gastrin I (1-14).
References
- 1. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin effects on isolated rat enterochromaffin-like cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Intracellular signal transduction during gastrin-induced histamine secretion in rat gastric ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Human Receptor Binding Affinity of Gastrin I (1-14)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of human Gastrin I (1-14) to its primary receptor, the cholecystokinin-2 receptor (CCK2R). Gastrin I (1-14), a fragment of the larger gastrin hormone, plays a significant role in gastrointestinal physiology, primarily in the regulation of gastric acid secretion.[1][2][3] Understanding its receptor binding characteristics is crucial for research into gastrointestinal disorders and the development of novel therapeutics.
Receptor Binding Affinity of Gastrin Peptides
While specific high-affinity binding data for the Gastrin I (1-14) fragment is not extensively reported in publicly available literature, data for the full-length Gastrin-17 and other analogues provide valuable insights into the binding characteristics of gastrin peptides to the human CCK2R. The CCK2 receptor binds gastrin and cholecystokinin (B1591339) (CCK) with high affinity.[4]
The affinity of various gastrin and CCK analogues for the CCK2 receptor is typically in the low nanomolar to picomolar range. For instance, Gastrin-17, CCK-8, and CCK-58 all bind to the CCK2 receptor with approximate Ki values of 0.3–1 nM.[4] Competitive binding assays using radiolabeled gastrin analogues have demonstrated IC50 values in the sub-nanomolar range for various synthetic ligands.[5][6]
Table 1: Receptor Binding Affinity of Selected Gastrin Analogues and CCK Peptides to CCK2R
| Ligand | Receptor | Cell Line | Radioligand | Binding Affinity (IC50/Ki) | Reference |
| Gastrin-17 | Human CCK2R | - | - | Ki: ~0.3-1 nM | [4] |
| [Leu15]gastrin-I | Human CCK2R | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | IC50: 0.86 ± 0.05 nM | [7] |
| Pentagastrin | Human CCK2R | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | IC50: 0.76 ± 0.11 nM | [5] |
| CCK-8 | Human CCK2R | - | - | Ki: ~0.3-1 nM | [4] |
| DOTA-coupled CCK2R peptides | Human CCK2R | A431-CCK2R / AR42J | 125I-CCK | IC50: 0.2-3.4 nM | [6] |
Experimental Protocol: Radioligand Competition Binding Assay
The following is a generalized protocol for determining the binding affinity of a test compound like Gastrin I (1-14) to the CCK2 receptor, based on common methodologies for gastrin and CCK analogues.[7][8][9]
1. Materials and Reagents:
-
Cell Line: A human cell line stably expressing the CCK2 receptor (e.g., A431-CCK2R).[5][6][7]
-
Radioligand: A radiolabeled high-affinity CCK2R ligand, such as [125I][3-iodo-Tyr12,Leu15]gastrin-I.[7]
-
Test Compound: Gastrin I (1-14), human.
-
Reference Compound: A known high-affinity CCK2R ligand, such as unlabeled Gastrin-17 or pentagastrin.[5][7]
-
Binding Buffer: Typically contains HEPES, BSA, MgCl2, and a protease inhibitor like bacitracin (e.g., 50 mM HEPES, pH 7.4, 1% BSA, 5.5 mM MgCl2, 35 µM bacitracin).[7]
-
Wash Buffer: A suitable buffer to wash unbound radioligand (e.g., ice-cold PBS).
-
Scintillation Cocktail and Counter.
2. Cell Culture and Membrane Preparation:
-
Culture the CCK2R-expressing cells under appropriate conditions.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. The protein concentration of the membrane preparation should be determined using a standard protein assay.
3. Assay Procedure:
-
The assay is performed in triplicate in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add a known amount of cell membrane protein (e.g., 25 µg)[7] and a fixed concentration of radioligand (e.g., 50 pM)[7] to the binding buffer.
-
Non-specific Binding: In a separate set of tubes, add the same components as for total binding, but also include a high concentration of the unlabeled reference compound (e.g., 1 µM) to saturate the receptors.
-
Competitive Binding: To a series of tubes, add the cell membrane preparation, the radioligand, and increasing concentrations of the test compound (Gastrin I (1-14)).
-
Incubate all tubes at a specified temperature and duration (e.g., 60 minutes at room temperature).[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CCK2 Receptor Signaling Pathway
The cholecystokinin-2 receptor (CCK2R) is a G protein-coupled receptor (GPCR).[10] Upon binding of an agonist like gastrin, the receptor activates the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Workflow for a Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the receptor binding affinity of a test compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repub.eur.nl [repub.eur.nl]
- 8. ibl-america.com [ibl-america.com]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
Gastrin I (1-14), human role in signaling pathways
An In-depth Technical Guide to the Role of Gastrin I (1-14), Human, in Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, is a 14-amino acid peptide fragment derived from Gastrin I (also known as Gastrin-17).[1][2] As an endogenous gastrointestinal peptide hormone, its primary and most well-documented physiological role is the stimulation of gastric acid secretion.[3][4][5] It is expressed predominantly in the gut and exerts its effects by binding to and activating the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR), located on the surface of gastric parietal cells and other cell types.[3][6][7] Beyond its role in gastric acid secretion, Gastrin I and its receptor are implicated in various cellular processes, including cell proliferation, differentiation, and migration, making them subjects of intense research in both physiology and oncology.[8]
This guide provides a detailed overview of the signaling pathways activated by human Gastrin I (1-14), summarizes key quantitative data, and presents detailed experimental protocols for studying its molecular mechanisms.
Quantitative Data: Receptor Binding and Functional Activity
The interaction of Gastrin I (1-14) with its receptor and its subsequent cellular effects have been quantified in various studies. The following table summarizes the key metrics.
| Parameter | Receptor/Assay | Value | Cell Type/System | Reference(s) |
| EC50 | Gastric Epithelial Cell Proliferation | 6.2 pM | Gastric Cells | |
| EC50 | Histamine Secretion | 0.014 nM | Gastric Cells | |
| Ki | CCK2 Receptor Binding | ~0.3 - 1 nM* | Various | [9] |
*Note: This Ki value is reported for the full-length Gastrin-17 peptide. However, as the C-terminal tetrapeptide amide, which is present in Gastrin I (1-14), is the essential motif for CCK2 receptor binding, a similar high affinity is expected.[9][10]
Signaling Pathways of Gastrin I (1-14)
Gastrin I (1-14) initiates a cascade of intracellular events by binding to the CCK2 receptor. The primary signaling pathway involves the Gq alpha subunit of the heterotrimeric G-protein, leading to the activation of Phospholipase C and subsequent downstream signaling.
The Canonical Gq/Phospholipase C Pathway
Upon binding of Gastrin I (1-14), the CCK2 receptor undergoes a conformational change, activating the associated Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates Phospholipase C-β (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[3][4]
Caption: Canonical Gq/PLC signaling pathway activated by Gastrin I (1-14).
Downstream Proliferative and Pro-survival Pathways
The activation of PKC and the increase in intracellular calcium can trigger further signaling cascades, notably the Ras/Raf/MEK/ERK and the PI3K/Akt pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. Gastrin signaling has been shown to stimulate the expression of proteins like Reg via PKC and the small GTPase RhoA.[3][1][4]
Caption: Downstream pathways (ERK, Akt, RhoA) linked to Gastrin I signaling.
Experimental Protocols
Investigating the signaling pathways of Gastrin I (1-14) involves a variety of cell-based assays. Below are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The 'AM' ester group allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to free Ca2+, the dye's fluorescence properties change, which can be measured in real-time using a fluorescence plate reader or microscope.
Methodology:
-
Cell Culture: Plate cells expressing the CCK2 receptor (e.g., AR42J, or HEK293 cells stably transfected with CCK2R) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., FLIPR Calcium 6 Assay Kit reagent) according to the manufacturer's instructions.[11] Probenecid is often included to prevent the dye from being pumped out of the cell.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Preparation: Prepare a 5X or 10X stock solution of this compound, in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., FlexStation 3, SpectraMax iD5).
-
Set the instrument to measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4).
-
Establish a stable baseline reading for 15-30 seconds.
-
Program the injector to add 25 µL of the Gastrin I (1-14) solution to the well.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence intensity (F/F0) or the peak signal over baseline is calculated. Dose-response curves can be generated by testing serial dilutions of Gastrin I (1-14) to determine the EC50.
Caption: Experimental workflow for a calcium mobilization assay.
Inositol Phosphate (IP-One HTRF) Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust readout for Gq pathway activation.
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cells are stimulated in the presence of LiCl, which blocks the degradation of IP1, allowing it to accumulate. Cell lysates are then incubated with an IP1-d2 acceptor and an anti-IP1-cryptate donor. Free IP1 from the cell lysate competes with the IP1-d2 acceptor for binding to the antibody-cryptate donor. High levels of cellular IP1 lead to a low HTRF signal, and vice versa.[12]
Methodology:
-
Cell Stimulation:
-
Harvest and resuspend CCK2R-expressing cells in a stimulation buffer containing LiCl.
-
Dispense 10 µL of cells into a 384-well low-volume white plate.
-
Add 10 µL of Gastrin I (1-14) at various concentrations.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Add 5 µL of the IP1-d2 acceptor to the wells.
-
Add 5 µL of the anti-IP1-cryptate donor to the wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Data Analysis: Calculate the 665/620 emission ratio and normalize the data. The signal is inversely proportional to the concentration of IP1. Plot the data against the agonist concentration to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1 and ERK2 proteins.
Principle: Following cell stimulation, proteins are extracted, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured on film or by a digital imager. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[13]
Methodology:
-
Cell Treatment:
-
Grow CCK2R-expressing cells in 6-well plates until they are ~80% confluent.
-
Serum-starve the cells for 4-24 hours to reduce baseline signaling.
-
Stimulate the cells with Gastrin I (1-14) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Protein Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Stripping and Re-probing:
-
Incubate the membrane in a mild stripping buffer to remove the antibodies.
-
Wash, block, and re-probe the membrane with an antibody against total ERK1/2 to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.
References
- 1. genscript.com [genscript.com]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. This compound peptide [novoprolabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Landscape of Gastrin I (1-14): A Technical Guide for Researchers
An In-depth Examination of the N-Terminal Fragment of Gastrin I, its Biological Activity, Signaling Pathways, and Experimental Evaluation.
Introduction
Gastrin I, a peptide hormone, is a primary regulator of gastric acid secretion and plays a significant role in gastric mucosal growth and differentiation.[1] It exists in various isoforms, with Gastrin I (1-17) being a predominant form. The N-terminal fragment, Gastrin I (1-14), retains biological activity, making it a subject of interest for researchers studying gastrin signaling and its physiological effects. This technical guide provides a comprehensive overview of the function of Gastrin I (1-14), its interaction with the cholecystokinin-2 receptor (CCK2R), the downstream signaling cascades it elicits, and detailed protocols for its experimental investigation.
Core Function and Biological Activity
The primary function of Gastrin I and its bioactive fragments, including the 1-14 fragment, is the stimulation of gastric acid secretion.[2][3][4] This is achieved through binding to and activation of the CCK2R on parietal cells in the stomach.[2] Additionally, Gastrin I (1-14) is implicated in promoting the proliferation of gastric epithelial cells, a mitogenic effect that is a key area of investigation in both normal physiological processes and in the context of gastrointestinal cancers.[5]
While direct comparative quantitative data for the Gastrin I (1-14) fragment is limited in publicly available literature, structure-activity relationship studies indicate that the C-terminal tetrapeptide amide is crucial for full biological activity.[6] However, N-terminal fragments are known to retain activity. For instance, the full-length Gastrin I (1-17) exhibits potent activity in stimulating gastric epithelial cell proliferation and histamine (B1213489) secretion. The activity of the 1-14 fragment is expected to be comparable, though potentially with different potency.
Quantitative Data on Gastrin Peptides
Precise quantitative data for the Gastrin I (1-14) fragment is not extensively reported. However, data from closely related gastrin peptides provide valuable context for its biological activity.
| Peptide | Receptor | Assay | Value | Cell Line/System | Reference |
| Gastrin I (1-17) | CCK2R | Gastric Epithelial Cell Proliferation | EC50: 6.2 pM | Not Specified | [5] |
| Gastrin I (1-17) | CCK2R | Histamine Secretion | EC50: 0.014 nM | Not Specified | [5] |
| Various Gastrin Analogs | CCK2R | Competitive Binding (IC50) | 0.69 - 11.6 nM | A431-CCK2R, AR42J | [7] |
Signaling Pathways
Upon binding to the G-protein coupled CCK2 receptor, Gastrin I (1-14) initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 mediates the release of intracellular calcium stores, leading to the activation of calcium-dependent enzymes.
-
DAG activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets.
This initial signaling branches into several key pathways that regulate the diverse functions of gastrin:
-
MAPK/ERK Pathway: Activation of PKC can lead to the stimulation of the Ras-Raf-MEK-ERK cascade, a critical pathway in cell proliferation and differentiation.[5]
-
PI3K/AKT Pathway: Gastrin signaling can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth.
-
RhoA Pathway: Gastrin I (1-14) has been shown to stimulate the expression of lectin-like protein Reg via the activation of PKC and the small GTPase RhoA.[2]
These interconnected pathways culminate in the transcriptional regulation of genes involved in acid secretion, cell cycle progression, and other cellular processes.
Signaling Pathway Diagram
Caption: Gastrin I (1-14) signaling through the CCK2R.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Gastrin I (1-14).
Materials:
-
Gastrin I (1-14) peptide
-
Cell line expressing CCK2R (e.g., AGS-CCK2R)
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and incubate for 24 hours.
-
Wash the cells with PBS and replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of Gastrin I (1-14) (e.g., 0.1 pM to 100 nM) in serum-free medium. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell proliferation using the MTT assay.
Western Blot for ERK Phosphorylation
This protocol is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Gastrin I (1-14) peptide
-
Cell line expressing CCK2R
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and serum-starve as described in the MTT assay protocol.
-
Treat cells with Gastrin I (1-14) at a specific concentration (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration following CCK2R activation by Gastrin I (1-14).
Materials:
-
Gastrin I (1-14) peptide
-
Cell line expressing CCK2R
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Seed cells on black-walled, clear-bottom 96-well plates or on coverslips.
-
Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye for 30 minutes.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add Gastrin I (1-14) at the desired concentration and immediately begin recording the fluorescence ratio over time.
-
An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.
Conclusion
The Gastrin I (1-14) fragment is a biologically active peptide that plays a crucial role in gastric physiology, primarily through the activation of the CCK2 receptor. Its ability to stimulate gastric acid secretion and promote cell proliferation makes it a valuable tool for researchers in gastroenterology, oncology, and drug development. The experimental protocols provided in this guide offer a starting point for the detailed investigation of the molecular mechanisms underlying the function of this important peptide fragment. Further research is warranted to fully elucidate the specific quantitative differences in the bioactivity of Gastrin I (1-14) compared to other gastrin isoforms.
References
- 1. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Gastrin: From Physiology to Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations [frontiersin.org]
- 6. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Gastrin I (1-14) and Gastrin-17
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the biological activities of two forms of the peptide hormone gastrin: the full-length Gastrin-17 (G-17) and its N-terminal fragment, Gastrin I (1-14). This document delves into their respective roles in key physiological processes, their interactions with the cholecystokinin (B1591339) B receptor (CCKBR), and the downstream signaling pathways they modulate. Particular emphasis is placed on the structure-activity relationships that govern their distinct biological functions.
Introduction: The Gastrin Family and its Physiological Significance
Gastrin is a crucial peptide hormone primarily responsible for the regulation of gastric acid secretion and the maintenance of gastric mucosal integrity. It exists in several molecular forms, with Gastrin-17 being one of the most abundant and biologically active. These peptides are synthesized by G-cells in the stomach and duodenum and exert their effects by binding to the CCKBR, a G-protein coupled receptor. The biological activity of gastrin peptides is critically dependent on their amino acid sequence, particularly the C-terminal region.
The Decisive Role of the C-Terminal Amide in Gastrin's Biological Activity
The cornerstone of gastrin's biological function lies in its C-terminal tetrapeptide amide sequence: -Trp-Met-Asp-Phe-NH₂. This motif is the minimal fragment required for high-affinity binding to the CCKBR and the subsequent initiation of intracellular signaling cascades that lead to gastric acid secretion and cell proliferation.
Gastrin-17 possesses this complete and essential C-terminal amide structure, rendering it a potent agonist of the CCKBR.
In stark contrast, Gastrin I (1-14) is an N-terminal fragment of Gastrin I that lacks the final three amino acids, including the critical C-terminal phenylalanine amide. Structure-activity relationship studies have unequivocally demonstrated that the absence of this C-terminal amide group and the phenylalanine residue dramatically reduces or abolishes the peptide's ability to activate the CCKBR. In fact, C-terminal gastrin analogues lacking the phenylalanine residue have been shown to act as gastrin antagonists[1].
Comparative Biological Activity: A Quantitative Overview
While direct head-to-head quantitative comparisons of Gastrin I (1-14) and Gastrin-17 are scarce in the literature, a comprehensive understanding of their differential activities can be extrapolated from existing data on Gastrin-17 and structure-activity studies of various gastrin fragments.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its biological potency. For gastrin peptides, high-affinity binding to the CCKBR is a prerequisite for initiating a physiological response.
| Peptide | Receptor | Binding Affinity (Kd) | Comments |
| Gastrin-17 | CCKBR | High (nanomolar range) | The C-terminal amide is essential for high-affinity binding. |
| Gastrin I (1-14) | CCKBR | Significantly lower to negligible | The absence of the C-terminal -Trp-Met-Asp-Phe-NH₂ sequence drastically reduces binding affinity. May exhibit antagonistic properties. |
Table 1: Comparative Receptor Binding Affinity
Stimulation of Gastric Acid Secretion
One of the primary physiological roles of gastrin is to stimulate the secretion of hydrochloric acid (HCl) from parietal cells in the stomach. This process is a direct consequence of CCKBR activation.
| Peptide | Potency (EC₅₀) | Efficacy | Comments |
| Gastrin-17 | High (picomolar to nanomolar range) | Full agonist | Potently stimulates gastric acid secretion. |
| Gastrin I (1-14) | Not established (expected to be very low or none) | Likely no agonist activity; potentially antagonistic | N-terminal fragments of gastrin have been shown to have no stimulatory effect on gastric acid secretion and may even be inhibitory[2][3][4][5][6]. |
Table 2: Comparative Potency in Stimulating Gastric Acid Secretion
Trophic Effects: Cell Proliferation
Gastrin is also known to have a trophic, or growth-promoting, effect on the gastric mucosa. This is particularly relevant in the context of both normal tissue maintenance and the progression of certain gastrointestinal cancers.
| Peptide | Potency (EC₅₀) | Efficacy | Comments |
| Gastrin-17 | High (picomolar range) | Full agonist | Promotes the proliferation of gastric epithelial cells. |
| Gastrin I (1-14) | Not established (expected to be very low or none) | Likely no agonist activity | The proliferative effects of gastrin are mediated through the CCKBR, for which Gastrin I (1-14) has negligible affinity. |
Table 3: Comparative Potency in Promoting Cell Proliferation
Signaling Pathways
The binding of Gastrin-17 to the CCKBR initiates a cascade of intracellular signaling events. Gastrin I (1-14), due to its inability to effectively bind and activate the receptor, is not expected to trigger these pathways.
Gastrin-17-Mediated Signaling
Upon binding of Gastrin-17, the CCKBR, a Gq-coupled receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the MAPK/ERK pathway, which ultimately results in the physiological responses of gastric acid secretion and cell proliferation.
Gastrin-17 Signaling Pathway.
Postulated Interaction of Gastrin I (1-14)
Given its structural properties, Gastrin I (1-14) is unlikely to act as an agonist. It may, however, act as a competitive antagonist by weakly binding to the CCKBR without inducing a conformational change necessary for receptor activation, thereby blocking the binding of the active ligand, Gastrin-17.
Postulated Interaction of Gastrin I (1-14) with CCKBR.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the biological activity of gastrin peptides.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.
Workflow for a Radioligand Receptor Binding Assay.
Gastric Acid Secretion Assay (in vivo)
This assay measures the ability of a substance to stimulate gastric acid secretion in a living organism.
Workflow for an in vivo Gastric Acid Secretion Assay.
Cell Proliferation Assay (e.g., BrdU Assay)
This assay measures the rate of cell division in response to a stimulus.
Workflow for a BrdU Cell Proliferation Assay.
Conclusion
The biological activities of Gastrin-17 and its N-terminal fragment, Gastrin I (1-14), are profoundly different. Gastrin-17, with its intact C-terminal amide structure, is a potent agonist of the CCKBR, effectively stimulating gastric acid secretion and promoting gastric mucosal cell proliferation. In contrast, Gastrin I (1-14) lacks the essential C-terminal motif required for receptor activation. Consequently, it exhibits negligible to no agonist activity and may even function as a competitive antagonist at the CCKBR. This stark difference in biological activity underscores the critical importance of the C-terminal tetrapeptide amide in the physiological function of gastrin. For researchers and drug development professionals, this distinction is paramount in the design and interpretation of studies involving gastrin signaling and in the development of novel therapeutics targeting the CCKBR.
References
- 1. Structure-activity relationships of C-terminal tri- and tetrapeptide fragments that inhibit gastrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal tryptic fragment of big gastrin. Metabolism and failure to influence gastrin 17-evoked acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of N‐terminal progastrin fragments on gastric acid secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N-terminal tridecapeptide fragment of gastrin-17 inhibits gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neither glycine-extended gastrin nor the 1-13 fragment of gastrin 17 influences gastric acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Sequence of Human Gastrin I (1-14)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and functional characteristics of the human peptide hormone fragment, Gastrin I (1-14). It includes detailed information on its amino acid sequence, physicochemical properties, receptor interactions, and associated signaling pathways. Furthermore, this document outlines detailed experimental protocols for its synthesis, structural elucidation, and functional analysis, designed to be a valuable resource for researchers in pharmacology, biochemistry, and drug development.
Core Structure and Sequence
Human Gastrin I (1-14) is a fourteen-amino acid peptide fragment derived from Gastrin I, a key hormone in the regulation of gastric acid secretion.[1][2][3] The N-terminus of this peptide is characterized by a pyroglutamic acid (pGlu), a cyclic lactam formed from a glutamic acid residue.[4][5] This modification enhances its stability against aminopeptidases.
Amino Acid Sequence: {pGlu}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp[1]
Physicochemical Properties
A summary of the key physicochemical properties of human Gastrin I (1-14) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C79H100N16O27 | [3] |
| Molecular Weight | 1705.75 g/mol | [3] |
| Amino Acid Composition | 14 residues | [1] |
| N-terminus | Pyroglutamic Acid (pGlu) | [1][4] |
| C-terminus | Tryptophan (Trp) | [1] |
| Purity (typical) | >95% (HPLC) | [6] |
| Solubility | Soluble in 1% Ammonia with sonication | [6] |
Biological Function and Receptor Interaction
Gastrin I (1-14) is a biologically active fragment of Gastrin I and functions as a selective agonist for the Cholecystokinin (B1591339) B (CCK2) receptor.[1][6] The CCK2 receptor, a G-protein coupled receptor (GPCR), binds both gastrin and cholecystokinin with high affinity.[7][8] The binding of Gastrin I (1-14) to the CCK2 receptor, primarily on parietal and enterochromaffin-like (ECL) cells in the stomach, initiates a signaling cascade that leads to the secretion of gastric acid.[1][3]
Receptor Binding Affinity
Signaling Pathways
Upon binding of Gastrin I (1-14) to the CCK2 receptor, a conformational change in the receptor activates intracellular G-proteins, primarily of the Gq family. This initiates a cascade of downstream signaling events, including the activation of Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Subsequently, these events converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately leading to cellular responses such as gastric acid secretion and cell proliferation.[4][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of human Gastrin I (1-14).
Solid-Phase Synthesis of Human Gastrin I (1-14)
This protocol outlines the synthesis of Gastrin I (1-14) using Fmoc-based solid-phase peptide synthesis (SPPS), incorporating the N-terminal pyroglutamic acid via on-resin cyclization of a glutamine residue.
Detailed Protocol:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Peptide Chain Elongation:
-
Perform sequential Fmoc deprotection using 20% piperidine in DMF.
-
Couple the appropriate Fmoc-protected amino acids (Trp, Gly, Tyr, Ala, Glu, Leu, Pro, Gly) using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF).
-
-
N-terminal Glutamine Coupling: Couple Fmoc-Gln(Trt)-OH as the final amino acid.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glutamine with 20% piperidine in DMF.
-
On-resin Cyclization: Treat the resin with a mild acidic solution (e.g., 1% TFA in dichloromethane) to induce the cyclization of the N-terminal glutamine to pyroglutamic acid.[4]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified fractions to obtain the final peptide.
Structural Determination by 2D NMR Spectroscopy
This protocol outlines the general steps for determining the three-dimensional structure of Gastrin I (1-14) in solution using 2D NMR spectroscopy.[1][2][12]
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the purified, lyophilized Gastrin I (1-14) in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, pH 5.0-6.5) to a concentration of 1-5 mM.
-
Add a small amount of a reference standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Essential experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton correlations, which provide distance restraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain assignments for backbone amide protons and nitrogens (requires ¹⁵N labeling).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To obtain assignments for carbon-attached protons (requires ¹³C labeling).
-
-
-
Resonance Assignment:
-
Use the TOCSY and HSQC spectra to assign the chemical shifts of the protons, carbons, and nitrogens to specific amino acid residues in the peptide sequence.
-
-
Structural Restraint Generation:
-
Analyze the NOESY spectrum to identify cross-peaks, which correspond to protons that are close in space (< 5 Å).
-
Convert the intensities of the NOESY cross-peaks into distance restraints.
-
Measure coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
-
-
Structure Calculation and Refinement:
-
Use a molecular modeling software package (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.
-
Refine the calculated structures using energy minimization and molecular dynamics simulations.
-
CCK2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of Gastrin I (1-14) for the CCK2 receptor expressed in a suitable cell line (e.g., A431-CCK2R cells).[10][14][15]
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture A431-CCK2R cells to confluence.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well filter plate, add in the following order:
-
Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 14 µM bacitracin, 0.5% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Leu¹⁵]-Gastrin I).
-
Increasing concentrations of unlabeled Gastrin I (1-14) (competitor).
-
The cell membrane preparation.
-
-
Incubate the plate at 37°C for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Bound Ligand:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki (dissociation constant of the inhibitor) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blot Analysis of MAPK (ERK1/2) Activation
This protocol details the procedure to assess the activation of the MAPK pathway (specifically ERK1/2 phosphorylation) in response to Gastrin I (1-14) stimulation in a suitable cell line.[16][17][18][19]
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Plate cells (e.g., HEK-293 cells transfected with the CCK2 receptor) and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal MAPK activity.
-
Stimulate the cells with various concentrations of Gastrin I (1-14) for different time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2 to determine the extent of MAPK activation.
-
Conclusion
This technical guide provides a detailed overview of the structure, sequence, and function of human Gastrin I (1-14), along with comprehensive experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of peptide biochemistry, pharmacology, and the development of novel therapeutics targeting the CCK2 receptor. The provided methodologies offer a solid foundation for the synthesis, characterization, and functional analysis of this important peptide hormone fragment.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. pnas.org [pnas.org]
- 14. Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Ambiguous Role of Gastrin I N-Terminal Fragments: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin, a peptide hormone renowned for its central role in stimulating gastric acid secretion, is derived from a larger precursor molecule, preprogastrin. Post-translational processing of preprogastrin yields a variety of peptide fragments, each with potentially distinct biological activities. While the C-terminal fragments of gastrin, particularly amidated gastrin-17 (G17 or Gastrin I), are well-characterized for their potent acid-stimulating and trophic effects mediated through the cholecystokinin (B1591339) B receptor (CCKBR), the biological significance of the N-terminal fragments has remained more enigmatic. This technical guide provides an in-depth analysis of the current understanding of Gastrin I N-terminal fragments, focusing on their known biological functions, the quantitative aspects of their activity, and the experimental methodologies used for their study. Emerging evidence suggests that these fragments are not merely inactive byproducts of hormone processing but may possess unique regulatory functions, particularly in the inhibition of gastric acid secretion and potentially in modulating cell growth and survival.
From Precursor to Active Fragments: The Processing of Gastrin
The journey from the gastrin gene to bioactive peptides involves a series of precise enzymatic cleavages. The initial transcript codes for preprogastrin, which is then processed into progastrin.[1][2] Progastrin subsequently undergoes further cleavage to produce various forms of gastrin, including Gastrin-34 ("big gastrin") and Gastrin-17 ("little gastrin" or Gastrin I), as well as N-terminal and C-terminal fragments.[3][4]
Biological Significance of Gastrin I N-Terminal Fragments
The primary and most consistently reported biological function of N-terminal gastrin fragments is the inhibition of gastric acid secretion. This stands in stark contrast to the potent stimulatory effect of C-terminal amidated gastrin.
Inhibition of Gastric Acid Secretion
Seminal and recent studies have demonstrated that N-terminal fragments of progastrin, which encompass the N-terminal sequence of Gastrin I, can inhibit gastrin-stimulated gastric acid secretion in humans.[5][6][7] This inhibitory effect appears to be dependent on the presence of the N-terminal pentapeptide of progastrin.[6][8]
| Fragment | Dose | Effect on Gastrin-17 Stimulated Acid Secretion | Reference |
| Progastrin Fragment 1-35 | High dose | 30% decrease (P < 0.05) | [5][8] |
| Progastrin Fragment 6-35 | Equimolar to 1-35 | No significant effect | [5][6][8] |
| Gastrin-17 Fragment 1-13 | 125 pmol/kg/h | 36% inhibition of meal-stimulated acid secretion (P < 0.05) | [7] |
| Gastrin-17 Fragment 1-13 | 400 pmol/kg/h | 66% inhibition of meal-stimulated acid secretion (P < 0.05) | [7] |
| N-terminal G-34 Fragment (1-17) | 75-1000 pmol/kg/h | No influence on basal or G-17 stimulated acid output | [9] |
Table 1: Quantitative Effects of N-Terminal Gastrin Fragments on Gastric Acid Secretion.
The precise mechanism of this inhibition remains to be fully elucidated. A specific receptor for these N-terminal fragments has not yet been identified.[6] It is hypothesized that the inhibitory action may be mediated directly on parietal cells or indirectly through the release of inhibitory paracrine factors, such as somatostatin.[6]
Cell Proliferation and Apoptosis
The role of N-terminal gastrin fragments in cell proliferation and apoptosis is less clear and appears to be context-dependent. While progastrin and glycine-extended gastrins (which include the N-terminal sequence) have been shown to have proliferative and anti-apoptotic effects in colon cancer cells, the specific actions of the cleaved N-terminal fragments are not well-defined.[10][11][12] Some studies suggest that N-terminal fragments of G17, such as G17(1-12), can stimulate the proliferation of certain colon cancer cell lines (e.g., DLD-1 and HT-29), implying the existence of a growth-promoting receptor distinct from the CCK2 receptor.[13][14] However, shorter fragments, while still able to bind, may not activate the receptor and stimulate proliferation.[13][14]
Conversely, there is also evidence that gastrin can induce apoptosis in some gastric cancer cells, but this effect is generally attributed to signaling through the CCK2 receptor.[15][16] The direct impact of isolated N-terminal fragments on apoptosis is an area requiring further investigation.
Signaling Pathways: An Uncharted Territory
While the signaling pathways for C-terminal amidated gastrin acting through the CCK2 receptor are well-documented, involving Gq proteins, phospholipase C, and downstream activation of protein kinase C and mitogen-activated protein kinase (MAPK) pathways like ERK, the signaling cascade for N-terminal fragments is largely unknown.[17][18][19] The lack of an identified specific receptor is a major hurdle. Given the proliferative effects observed in some cancer cell lines, it is plausible that these fragments could engage pathways such as the MAPK/ERK or PI3K/Akt signaling cascades, which are common mediators of cell growth and survival.[20][21][22] However, direct evidence for the activation of these pathways by isolated N-terminal gastrin fragments is currently limited.
Experimental Protocols
Human Infusion Studies for Gastric Acid Secretion
Objective: To determine the in vivo effect of N-terminal gastrin fragments on gastric acid secretion.
Methodology (adapted from movers et al., 2017): [6]
-
Subject Recruitment: Healthy volunteers are recruited after providing informed consent.
-
Gastric Intubation: A nasogastric tube is inserted to allow for continuous aspiration of gastric juice.
-
Basal Acid Output Measurement: A basal period of gastric juice collection is performed to determine the baseline acid secretion rate.
-
Gastrin-17 Infusion: A continuous intravenous infusion of synthetic human gastrin-17 is administered to stimulate gastric acid secretion to a steady state.
-
N-Terminal Fragment Infusion: While continuing the gastrin-17 infusion, a continuous intravenous infusion of the synthetic N-terminal gastrin fragment (e.g., progastrin fragment 1-35) is administered at varying doses.
-
Gastric Juice Collection and Analysis: Gastric juice is collected in fractions throughout the experiment. The volume of each fraction is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0.
-
Blood Sampling: Venous blood samples are collected at regular intervals to measure plasma concentrations of gastrin-17 and the infused N-terminal fragment using specific radioimmunoassays.
-
Data Analysis: The acid output is calculated for each collection period. Statistical analysis is performed to compare acid secretion rates during gastrin-17 infusion alone versus co-infusion with the N-terminal fragment.
In Vitro Cell Proliferation Assay
Objective: To assess the effect of N-terminal gastrin fragments on the proliferation of cancer cell lines.
Methodology (general protocol):
-
Cell Culture: Human cancer cell lines (e.g., DLD-1, HT-29 colon cancer cells) are cultured in appropriate media supplemented with fetal bovine serum.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Serum Starvation: To synchronize the cell cycle, the culture medium is replaced with a serum-free or low-serum medium for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the synthetic N-terminal gastrin fragment for a specified period (e.g., 24, 48, 72 hours). Positive and negative controls are included.
-
Proliferation Assessment: Cell proliferation is measured using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the control, and dose-response curves are generated. Statistical analysis is performed to determine significant differences.
Conclusion and Future Directions
The N-terminal fragments of Gastrin I, once considered inert byproducts, are now recognized as biologically active peptides with a potential role in gastrointestinal physiology and pathophysiology. Their most established function is the inhibition of gastric acid secretion, a finding with potential therapeutic implications for conditions of hyperacidity. The role of these fragments in cell proliferation and apoptosis is more complex and appears to be cell-type specific, warranting further investigation, particularly in the context of cancer biology.
The critical next steps in this field of research are the definitive identification and characterization of the receptor(s) that mediate the effects of these N-terminal fragments. Elucidating their downstream signaling pathways will be paramount to a comprehensive understanding of their biological significance and for the rational design of novel therapeutic agents that can selectively modulate their activity. The development of specific antagonists for these putative receptors could offer new avenues for the treatment of gastrointestinal disorders and malignancies.
References
- 1. Progastrin - Wikipedia [en.wikipedia.org]
- 2. Posttranslational processing of progastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acute effects of N‐terminal progastrin fragments on gastric acid secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-terminal tridecapeptide fragment of gastrin-17 inhibits gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-terminal tryptic fragment of big gastrin. Metabolism and failure to influence gastrin 17-evoked acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benzon-foundation.dk [benzon-foundation.dk]
- 11. Gastrin and gastric epithelial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine-extended gastrin inhibits apoptosis in colon cancer cells via separate activation of Akt and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivity of analogs of the N-terminal region of gastrin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Structure of Bioactive Analogs of the N-Terminal Region of Gastrin-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H. pylori-induced apoptosis in human gastric cancer cells mediated via the release of AIF from mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockdown of Gastrin Promotes Apoptosis of Gastric Cancer Cells by Decreasing ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | Gastrin-CREB signalling pathway via PKC and MAPK [reactome.org]
- 19. researchgate.net [researchgate.net]
- 20. Gastrin induces sodium-hydrogen exchanger 3 phosphorylation and mTOR activation via a phosphoinositide 3-kinase-/protein kinase C-dependent but AKT-independent pathway in renal proximal tubule cells derived from a normotensive male human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gastrin inhibits a novel, pathological colon cancer signaling pathway involving EGR1, AE2 and P-ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Gastrin I (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of human Gastrin I (1-14), a peptide fragment of the hormone Gastrin I. Gastrin I is a crucial regulator of gastric acid secretion and mucosal cell growth, primarily acting through the cholecystokinin (B1591339) 2 receptor (CCK2R).[1] The following protocols for receptor binding, cell proliferation, and calcium mobilization assays are essential tools for studying the pharmacology of Gastrin I (1-14) and for the development of novel therapeutics targeting the gastrin/CCK2R system.
Signaling Pathways of Gastrin I
Gastrin I and its fragments, upon binding to the CCK2R, a G-protein coupled receptor (GPCR), trigger a cascade of intracellular signaling events. These pathways are integral to cellular responses such as proliferation, differentiation, and apoptosis.[2] The primary signaling cascade involves the activation of Gq protein, which in turn activates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] These events lead to the activation of downstream effectors like the mitogen-activated protein kinase (MAPK) pathways (ERK1/2), PI3K/AKT pathway, and transcription factors, ultimately influencing gene expression and cellular function.[2]
Caption: Gastrin I (1-14) signaling through the CCK2 Receptor.
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | AGS-GR | Gastrin I (1-14) Concentration for Proliferation | 0.1, 1, 10, 100 nM | [3] |
| AR42J | Gastrin I (1-14) Concentration for Proliferation | 10-12 to 10-8 M | ||
| Receptor Binding | AR42J | IC50 of Gastrin-17 | ~1 nM | [4] |
| AR42J | IC50 of CCK-8 | ~10 nM | [4] |
Experimental Protocols
CCK2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Gastrin I (1-14) for the CCK2 receptor, commonly performed using cell membranes from a cell line expressing the receptor, such as the rat pancreatic acinar cell line AR42J.[4][5]
Experimental Workflow:
Caption: Workflow for a competitive receptor binding assay.
Materials:
-
Cell culture medium (e.g., RPMI supplemented with 10% FBS)[5]
-
Radiolabeled gastrin analog (e.g., 125I-BH-G17ns)[4]
-
Gastrin I (1-14) peptide
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Wash buffer (e.g., ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Cell Membrane Preparation:
-
Culture AR42J cells to confluency.[5]
-
Harvest cells and homogenize in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.[5]
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add a constant concentration of the radiolabeled gastrin analog to each well.
-
Add increasing concentrations of unlabeled Gastrin I (1-14) to compete with the radioligand.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of Gastrin I (1-14).
-
Determine the IC50 value, which is the concentration of Gastrin I (1-14) that inhibits 50% of the specific binding of the radioligand.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of Gastrin I (1-14) on the proliferation of a CCK2R-expressing cell line, such as AGS cells transfected with the gastrin receptor (AGS-GR).[3] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for a cell proliferation MTT assay.
Materials:
-
AGS-GR cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
Gastrin I (1-14) peptide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count AGS-GR cells.
-
Seed the cells into a 96-well plate at a density of 2 x 104 cells/well in 100 µL of culture medium.[6]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of Gastrin I (1-14) in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the Gastrin I (1-14) dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calcium Mobilization Assay
This protocol outlines a method to measure intracellular calcium mobilization in response to Gastrin I (1-14) stimulation using a fluorescent calcium indicator such as Fluo-4 AM. This assay is typically performed on a cell line endogenously or recombinantly expressing the CCK2R, like AR42J or AGS-GR cells.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
Materials:
-
CCK2R-expressing cells (e.g., AR42J or AGS-GR)
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye[8]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[9]
-
Probenecid (optional, to prevent dye leakage)[10]
-
Gastrin I (1-14) peptide
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Seeding:
-
Seed cells into a black-walled, clear-bottom 96-well plate at an appropriate density (e.g., 40,000 to 80,000 cells/well) and allow them to attach overnight.[9]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM. Probenecid can be included to improve dye retention.
-
Remove the culture medium and wash the cells with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.[8]
-
Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 15-30 minutes.[8][10]
-
-
Assay Measurement:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence (Excitation ~490 nm, Emission ~520 nm).
-
Use the instrument's injector to add a defined volume of Gastrin I (1-14) solution at the desired concentration.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence or as the area under the curve.
-
Plot the response as a function of Gastrin I (1-14) concentration to determine the EC50 value.
-
References
- 1. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-cholecystokininB receptor expression in AGS cells is associated with direct inhibition and indirect stimulation of cell proliferation via paracrine activation of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of gastrin receptors on a rat pancreatic acinar cell line (AR42J). A possible model for studying gastrin mediated cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Inhibition of AGS human gastric cancer cell invasion and proliferation by Capsosiphon fulvescens glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Gastrin I (1-14), Human in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Gastrin I (1-14), human, a biologically active fragment of the gastrointestinal hormone gastrin, in a variety of cell culture applications. This document outlines its mechanism of action, key signaling pathways, and detailed protocols for assessing its effects on cell proliferation and apoptosis.
Introduction
This compound, is the 1-14 amino acid fragment of human gastrin I. Gastrin I is an endogenous peptide hormone primarily known for its role in stimulating gastric acid secretion.[1][2][3] It exerts its biological effects primarily through binding to the cholecystokinin (B1591339) 2 receptor (CCK2R). Beyond its secretagogue function, Gastrin I (1-14) is a key regulator of various cellular processes, including proliferation, differentiation, and apoptosis, making it a molecule of significant interest in cancer research and drug development.[4] It has been utilized in the culture of gastric cancer stem/progenitor cells and as a supplement in organoid growth medium.
Mechanism of Action and Signaling Pathways
Gastrin I (1-14) binds to and activates the CCK2R, a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that can vary depending on the cell type and context. The primary signaling pathways activated by Gastrin I (1-14) include:
-
Protein Kinase C (PKC) and RhoA: Gastrin I stimulates the expression of lectin-like protein Reg via the activation of PKC and RhoA.[3]
-
Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway is a crucial mediator of gastrin-induced cell proliferation.[5]
-
Phosphatidylinositol 3-Kinase (PI3K): The PI3K/AKT pathway is another important signaling cascade involved in gastrin-mediated cellular responses.[5]
These pathways collectively regulate gene expression and protein activity, leading to changes in cell cycle progression, survival, and other fundamental cellular processes.
"Gastrin I (1-14)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CCK2 Receptor" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "G-protein" [fillcolor="#FBBC05", fontcolor="#202124"]; "PLC" [fillcolor="#FBBC05", fontcolor="#202124", label="Phospholipase C"]; "PKC" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Protein Kinase C"]; "RhoA" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "MAPK Pathway" [fillcolor="#34A853", fontcolor="#FFFFFF", label="MAPK Pathway\n(ERK1/2)"]; "PI3K/AKT Pathway" [fillcolor="#34A853", fontcolor="#FFFFFF", label="PI3K/AKT Pathway"]; "Cell Proliferation" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibition of Apoptosis" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Gene Expression" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Gastrin I (1-14)" -> "CCK2 Receptor" [color="#5F6368"]; "CCK2 Receptor" -> "G-protein" [color="#5F6368"]; "G-protein" -> "PLC" [color="#5F6368"]; "PLC" -> "PKC" [color="#5F6368"]; "PKC" -> "MAPK Pathway" [color="#5F6368"]; "G-protein" -> "RhoA" [color="#5F6368"]; "G-protein" -> "PI3K/AKT Pathway" [color="#5F6368"]; "MAPK Pathway" -> "Gene Expression" [color="#5F6368"]; "PI3K/AKT Pathway" -> "Inhibition of Apoptosis" [color="#5F6368"]; "RhoA" -> "Cell Proliferation" [color="#5F6368"]; "Gene Expression" -> "Cell Proliferation" [color="#5F6368"]; }
Signaling pathways activated by Gastrin I (1-14).
Applications in Cell Culture
Gastrin I (1-14) is a valuable tool for studying a range of cellular activities. Its primary applications in cell culture include:
-
Stimulation of Cell Proliferation: Investigating the mitogenic effects on various cell types, particularly gastrointestinal cancer cells.
-
Inhibition of Apoptosis: Studying the anti-apoptotic and pro-survival effects in cancer models.
-
Organoid Culture: As a key component in the growth medium for developing 3D organoid models from gastric and intestinal tissues.
-
Signal Transduction Studies: Elucidating the molecular mechanisms downstream of CCK2R activation.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of Gastrin I (1-14) and related gastrin peptides in various cell lines.
Table 1: Effective Concentrations of Gastrin Peptides in Cell Proliferation
| Cell Line | Peptide | Concentration | Effect | Reference |
| AGS-B | Gastrin-17 | 20 nM | Maximum effective concentration for [3H]thymidine incorporation (fourfold increase) | [6] |
| AGS-GR | Gastrin | 10 nM | Inhibition of proliferation | [7] |
| SGC-7901 | Gastrin | Not specified | Increased cell growth rate by 105.22% | [8] |
| AGS | Gastrin | Not specified | Increased cell growth rate by 107.43% | [8] |
Table 2: Effective Concentrations of Gastrin Peptides in Apoptosis and Signaling
| Cell Line | Peptide | Concentration | Effect | Reference |
| AGS-GR | Gastrin-17 | 10 nM | Maximally increased Mcl-1 protein expression (anti-apoptotic) | [9] |
| BGC-823 | Gastrin | Not specified | Knockdown of gastrin increased apoptosis rate from 1.8% to 4.2% | [10] |
Experimental Protocols
1. Cell Proliferation Assays
"Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Seed_Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Seed cells in 96-well plate"]; "Incubate_24h" [fillcolor="#FBBC05", fontcolor="#202124", label="Incubate for 24 hours"]; "Treat_Gastrin" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Treat with Gastrin I (1-14)"]; "Incubate_48_72h" [fillcolor="#FBBC05", fontcolor="#202124", label="Incubate for 48-72 hours"]; "Assay" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="Perform Assay"]; "MTT" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="MTT Assay"]; "BrdU" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="BrdU Assay"]; "Read_Absorbance" [fillcolor="#FBBC05", fontcolor="#202124", label="Read Absorbance"]; "Analyze_Data" [fillcolor="#F1F3F4", fontcolor="#202124", label="Analyze Data"]; "End" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Seed_Cells"; "Seed_Cells" -> "Incubate_24h"; "Incubate_24h" -> "Treat_Gastrin"; "Treat_Gastrin" -> "Incubate_48_72h"; "Incubate_48_72h" -> "Assay"; "Assay" -> "MTT" [label="Colorimetric"]; "Assay" -> "BrdU" [label="Immunochemical"]; "MTT" -> "Read_Absorbance"; "BrdU" -> "Read_Absorbance"; "Read_Absorbance" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Workflow for cell proliferation assays.
a. MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cells of interest (e.g., AGS, SGC-7901)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (reconstituted in sterile water or appropriate buffer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of Gastrin I (1-14) (e.g., 0.1 nM to 100 nM) and a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate for 10 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
-
b. BrdU Incorporation Assay
This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the conjugated antibody
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Seed and treat cells with Gastrin I (1-14) as described in the MTT assay protocol.
-
During the final 2-4 hours of the incubation period, add BrdU labeling solution to each well.
-
Aspirate the medium and fix the cells with the fixing/denaturing solution.
-
Wash the wells and add the anti-BrdU antibody. Incubate as recommended by the manufacturer.
-
Wash the wells and add the appropriate substrate.
-
After a suitable incubation time, add the stop solution.
-
Measure the absorbance or fluorescence using a microplate reader.
-
2. Apoptosis Assays
"Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Seed_Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Seed cells in culture plates"]; "Induce_Apoptosis" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Induce apoptosis (optional)"]; "Treat_Gastrin" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Treat with Gastrin I (1-14)"]; "Incubate" [fillcolor="#FBBC05", fontcolor="#202124", label="Incubate for desired time"]; "Harvest_Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Harvest cells"]; "Assay" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="Perform Assay"]; "AnnexinV_PI" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Annexin V/PI Staining"]; "Caspase_Activity" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Caspase-3/7 Activity Assay"]; "Analyze_FCM" [fillcolor="#FBBC05", fontcolor="#202124", label="Analyze by Flow Cytometry"]; "Read_Luminescence" [fillcolor="#FBBC05", fontcolor="#202124", label="Read Luminescence"]; "Analyze_Data" [fillcolor="#F1F3F4", fontcolor="#202124", label="Analyze Data"]; "End" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Seed_Cells"; "Seed_Cells" -> "Induce_Apoptosis"; "Induce_Apoptosis" -> "Treat_Gastrin"; "Treat_Gastrin" -> "Incubate"; "Incubate" -> "Harvest_Cells"; "Harvest_Cells" -> "Assay"; "Assay" -> "AnnexinV_PI" [label="Flow Cytometry"]; "Assay" -> "Caspase_Activity" [label="Luminometry"]; "AnnexinV_PI" -> "Analyze_FCM"; "Caspase_Activity" -> "Read_Luminescence"; "Analyze_FCM" -> "Analyze_Data"; "Read_Luminescence" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Workflow for apoptosis assays.
a. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound
-
Apoptosis-inducing agent (optional, as a positive control)
-
Annexin V-FITC and PI staining kit
-
Binding buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Gastrin I (1-14) with or without an apoptosis-inducing agent.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.[12]
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Add additional binding buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
-
b. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
Cells of interest
-
96-well cell culture plates (white-walled for luminescence)
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with Gastrin I (1-14).
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.[13]
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[13]
-
3. Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status or expression levels of key proteins in the signaling pathways activated by Gastrin I (1-14).
-
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-PKC, anti-RhoA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Treat cells with Gastrin I (1-14) at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with antibodies against the total protein to confirm equal loading.
-
Troubleshooting
-
Low or no response to Gastrin I (1-14):
-
Confirm the expression of CCK2R in your cell line.
-
Check the bioactivity and proper storage of the Gastrin I (1-1-14) peptide.
-
Optimize the concentration and incubation time.
-
-
High background in assays:
-
Ensure proper washing steps in all protocols.
-
Optimize antibody concentrations for Western blotting and BrdU assays.
-
Use appropriate controls to determine baseline levels.
-
-
Inconsistent results:
-
Maintain consistent cell seeding densities and passage numbers.
-
Ensure accurate and consistent reagent preparation and handling.
-
Conclusion
This compound, is a versatile peptide for in vitro studies of gastrointestinal cell biology and cancer. The protocols provided here offer a framework for investigating its effects on cell proliferation, apoptosis, and signaling. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound peptide [novoprolabs.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. jcancer.org [jcancer.org]
- 9. Gastrin increases mcl-1 expression in type I gastric carcinoid tumors and a gastric epithelial cell line that expresses the CCK-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. dovepress.com [dovepress.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Gastrin I (1-14), Human in Gastric Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric organoids are three-dimensional (3D) structures derived from gastric stem cells that recapitulate the cellular organization and functionality of the stomach lining. These in vitro models are invaluable tools for studying gastric physiology, disease modeling, and for the development and screening of novel therapeutics. Gastrin I (1-14), a truncated and biologically active form of human gastrin, is a key hormone in gastric physiology. It is known to stimulate gastric acid secretion and has a mitogenic effect on gastric epithelial cells.[1] In the context of gastric organoid cultures, Gastrin I is a critical component of the culture medium, promoting the proliferation and maintenance of the gastric epithelium.[2] These application notes provide a comprehensive overview, experimental protocols, and the underlying signaling pathways related to the use of human Gastrin I (1-14) in gastric organoid culture.
Biological Activity and Mechanism of Action
Human Gastrin I is an endogenous peptide that functions as a selective agonist for the cholecystokinin (B1591339) 2 (CCK2) receptor.[1] Binding of Gastrin I to the CCK2 receptor on gastric epithelial cells initiates a cascade of intracellular signaling events that promote cell proliferation and survival.[3] This mitogenic effect is crucial for the establishment and long-term maintenance of gastric organoid cultures, ensuring the expansion of the stem cell population and the generation of a complex, multi-lineage epithelium.[2][4]
Signaling Pathway
The binding of Gastrin I to its G-protein coupled receptor, CCK2R, primarily activates Gq and Gα12/13 proteins. This leads to the activation of several downstream signaling cascades, including the Phospholipase C (PLC)/Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, which collectively drive cell proliferation, growth, and survival.
Quantitative Data on the Effects of Gastrin I
Comprehensive quantitative data on the dose-dependent effects of Gastrin I on human gastric organoid growth parameters are limited in the currently available literature. However, studies on murine organoids and human gastric cancer cells provide valuable insights into its proliferative effects.
| Parameter | Organism/System | Gastrin I Concentration | Observed Effect | Citation |
| Organoid Number | Mouse (Cardia) | Dose-dependent | Increased number of organoids. | [5] |
| Organoid Size | Mouse (Cardia) | Not specified | No significant increase in organoid size. | [5] |
| Gene Expression | Mouse (Cardia Organoids) | Dose-dependent | Significant increase in Cck2r and Lgr5 expression. | [5] |
| Cell Proliferation | Human Gastric Cancer Cells (AGS-P, AGS-10) | Dose-dependent | Stimulated cell growth. | [3] |
| Culture Viability | Human Gastric Organoids | 1 nM | Removal of Gastrin I from the culture medium limited the long-term growth of the organoids. | [4][6] |
Experimental Protocols
Preparation of Gastrin I (1-14), Human Stock Solution
-
Reconstitution: Reconstitute the lyophilized Gastrin I (1-14) peptide in sterile, nuclease-free water or a buffer such as 1% ammonium (B1175870) hydroxide (B78521) with sonication to a stock concentration of 100 µM.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below for long-term stability.
Human Gastric Organoid Culture Medium
The following table outlines a typical composition for human gastric organoid culture medium. The final concentration of Gastrin I is generally 1 nM.[4]
| Component | Stock Concentration | Final Concentration |
| Advanced DMEM/F-12 | - | Basal Medium |
| L-Glutamine | 200 mM | 2 mM |
| HEPES | 1 M | 10 mM |
| Penicillin-Streptomycin | 100x | 1x |
| N-2 Supplement | 100x | 1x |
| B-27 Supplement | 50x | 1x |
| N-Acetylcysteine | 500 mM | 1 mM |
| Human EGF | 500 µg/mL | 50 ng/mL |
| Human Noggin | 100 µg/mL | 100 ng/mL |
| Human R-Spondin 1 | 200 µg/mL | 1 µg/mL |
| Human FGF-10 | 100 µg/mL | 100 ng/mL |
| This compound | 100 µM | 1 nM |
| A83-01 (TGF-β inhibitor) | 10 mM | 500 nM |
| SB202190 (p38 inhibitor) | 10 mM | 10 µM |
| Y-27632 (ROCK inhibitor) | 10 mM | 10 µM (for the first 2-4 days after passaging) |
Protocol for Culturing Human Gastric Organoids
This protocol is adapted from established methods for human gastric organoid culture.
I. Isolation of Human Gastric Glands
-
Obtain fresh human gastric tissue from biopsies or resections in a suitable collection medium on ice.
-
Wash the tissue multiple times with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces (approximately 1-2 mm) using sterile scalpels.
-
Incubate the minced tissue in a chelation buffer (e.g., PBS with 2 mM EDTA) for 60-90 minutes at 4°C with gentle rocking to release the gastric glands.
-
Vigorously shake the tube to further dissociate the glands from the surrounding tissue.
-
Filter the suspension through a 70 µm cell strainer to separate the glands from undigested tissue.
-
Centrifuge the filtrate at 200 x g for 5 minutes at 4°C to pellet the gastric glands.
-
Wash the pellet with cold basal medium (e.g., Advanced DMEM/F-12).
II. Embedding and Seeding of Gastric Glands
-
Resuspend the gland pellet in a basement membrane matrix (e.g., Matrigel) on ice.
-
Carefully pipette 50 µL domes of the gland/matrix mixture into the center of pre-warmed 24-well plates.
-
Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
Gently add 500 µL of complete Human Gastric Organoid Culture Medium (containing 1 nM Gastrin I) to each well.
III. Organoid Culture and Maintenance
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Replace the culture medium every 2-3 days, being careful not to disturb the matrix domes.
-
Monitor organoid growth and morphology using a brightfield microscope. Budding structures should become apparent within a few days.
IV. Passaging of Gastric Organoids
-
When organoids become large and dense (typically every 7-10 days), they should be passaged.
-
Aspirate the culture medium and mechanically disrupt the matrix domes using a pipette.
-
Transfer the organoid-matrix suspension to a microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes at 4°C to pellet the organoids.
-
Resuspend the pellet in a cell dissociation reagent (e.g., TrypLE) and incubate at 37°C for 5-10 minutes to break the organoids into smaller fragments.
-
Neutralize the dissociation reagent with basal medium and centrifuge to pellet the organoid fragments.
-
Re-embed the fragments in fresh basement membrane matrix and seed as described in section II.
Conclusion
Gastrin I (1-14) is an essential component of the culture medium for the successful establishment and long-term maintenance of human gastric organoids. Its mitogenic effect, mediated through the CCK2 receptor and downstream signaling pathways, promotes the proliferation of gastric epithelial stem and progenitor cells, ensuring the robust growth and development of these complex in vitro models. The provided protocols offer a foundation for researchers to effectively utilize Gastrin I in their gastric organoid culture systems for a wide range of applications in basic research and drug development.
References
- 1. Gastrin I (human) | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 2. Gastric Organoids: Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of gastrin on growth of human stomach cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Expansion of Human Gastric Epithelial Stem Cells and Their Responses to Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Gastrin I (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), human, is a peptide fragment of the gastrointestinal hormone Gastrin I.[1][2][3] Gastrin peptides are primarily known for their role in stimulating gastric acid secretion and regulating gastric motility.[4] These effects are mediated through the cholecystokinin (B1591339) B (CCK2) receptor.[1][4] This document provides detailed application notes and protocols for the in vivo investigation of human Gastrin I (1-14), drawing upon established methodologies for related gastrin peptides due to the limited availability of direct in vivo studies on this specific fragment.
Physiological Context and Mechanism of Action
Gastrin I is an endogenous peptide hormone expressed in the gut that stimulates gastric acid secretion by binding to CCK2 receptors on parietal cells of the stomach.[1] The signaling cascade initiated by Gastrin I binding to the CCK2 receptor involves the activation of Protein Kinase C (PKC) and RhoA.[1] Furthermore, gastrin signaling can also proceed through the MAP kinase pathway.[5]
Key In Vivo Experimental Applications
While direct in vivo experimental data for Gastrin I (1-14) is limited, its primary physiological role suggests its application in studies related to:
-
Gastric Acid Secretion: Investigating the stimulatory or inhibitory effects on gastric acid production.
-
Gastrointestinal Motility: Assessing the impact on stomach and intestinal muscle contractions.
-
Cancer Research: Exploring its potential role as a growth factor in certain cancers, such as pancreatic cancer, that express the CCK2 receptor.
Experimental Protocols
The following protocols are adapted from in vivo studies on related gastrin fragments and provide a robust framework for investigating Gastrin I (1-14) in animal models and human subjects.
Protocol 1: In Vivo Investigation of Gastric Acid Secretion in Humans
This protocol is adapted from a study on N-terminal progastrin fragments and is suitable for assessing the effect of Gastrin I (1-14) on gastric acid secretion.[6]
Objective: To determine the effect of intravenously administered Gastrin I (1-14) on basal and stimulated gastric acid secretion.
Study Population: Healthy human volunteers.
Materials:
-
This compound, sterile solution for injection.
-
Gastrin-17 for stimulation (optional).
-
Saline solution (0.9% NaCl).
-
Nasogastric tube.
-
Aspiration pump.
-
pH meter or autotitrator.
-
Standard laboratory equipment for blood sampling and analysis.
Procedure:
-
Subject Preparation: Subjects should fast overnight. A nasogastric tube is inserted into the stomach for gastric juice aspiration.
-
Basal Acid Output (BAO) Measurement: Gastric juice is continuously aspirated in 15-minute intervals for at least one hour to establish a stable basal secretion rate.
-
Peptide Infusion:
-
A continuous intravenous infusion of Gastrin I (1-14) is initiated. Dose-ranging studies are recommended, starting with a low dose and escalating. Based on studies with related fragments, a starting dose in the range of 30-300 pmol/kg/h could be considered.[6]
-
For studies on stimulated acid secretion, a constant infusion of a known secretagogue like Gastrin-17 (e.g., 40-60 pmol/kg/h) can be administered, with the Gastrin I (1-14) infusion starting after a stable plateau of stimulated acid secretion is achieved.[6]
-
-
Gastric Juice Collection: Continue to collect gastric juice in 15-minute intervals throughout the infusion period.
-
Sample Analysis:
-
Measure the volume of each 15-minute gastric juice sample.
-
Determine the acid concentration (in mmol H+/L) by titration to pH 7.0.
-
Calculate the acid output for each interval (volume × concentration).
-
-
Blood Sampling: Collect blood samples at regular intervals to determine the plasma concentration of Gastrin I (1-14).
-
Data Analysis: Compare the acid output during Gastrin I (1-14) infusion to the basal or stimulated rates.
Protocol 2: In Vivo Investigation of Gastrin Peptide Effects in a Xenograft Animal Model
This protocol is adapted from studies investigating the effect of gastrin peptides on the growth of human pancreatic cancer xenografts in nude mice.[7]
Objective: To evaluate the effect of Gastrin I (1-14) on tumor growth in a mouse model.
Animal Model: Athymic nude mice.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1).
-
This compound, for subcutaneous injection.
-
Vehicle control (e.g., 1% bovine serum albumin in saline).
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomly assign mice to treatment and control groups.
-
Treatment Administration:
-
Administer Gastrin I (1-14) subcutaneously at a predetermined dose and schedule. Based on related studies, a dose of 1 mg/kg twice daily could be a starting point.[7]
-
The control group receives vehicle injections following the same schedule.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using a standard formula (e.g., Volume = 0.5 × length × width²).
-
Study Endpoint: Continue treatment for a predefined period (e.g., 24 days).[7] At the end of the study, euthanize the mice and excise the tumors.
-
Ex Vivo Analysis:
-
Measure the final tumor weight.
-
Analyze tumor tissue for protein and DNA content.
-
Perform histological and immunohistochemical analyses to assess cell proliferation and other relevant markers.
-
-
Data Analysis: Compare tumor growth rates, final tumor weights, and other parameters between the treatment and control groups.
Data Presentation
Quantitative Data from a Related In Vivo Study
The following table summarizes data from a study on the effect of N-terminal progastrin fragment 1-35 on Gastrin-17 stimulated gastric acid secretion in healthy humans.[6] This data is provided as a reference for the type of quantitative results that can be obtained from such studies.
| Infusion Parameter | Value | Unit |
| Gastrin-17 Infusion | ||
| Effective Dose Rate | 43.3 ± 2.0 | pmol/kg/h |
| Mean Acid Output (before progastrin fragment infusion) | 5.63 ± 0.73 | mmol H+/15 min |
| Progastrin Fragment 1-35 Infusion Doses | ||
| Dose 1 | 33.2 ± 2.7 | pmol/kg/h |
| Dose 2 | 66.4 ± 5.3 | pmol/kg/h |
| Dose 3 | 276.8 ± 13.0 | pmol/kg/h |
| Mean Acid Output During Concomitant Infusion | ||
| With Dose 1 | 4.64 ± 0.83 | mmol H+/15 min |
| With Dose 2 | 5.10 ± 0.62 | mmol H+/15 min |
| With Dose 3 | 3.28 ± 0.55 | mmol H+/15 min |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Gastrin I
The following diagram illustrates the signaling pathway of Gastrin I upon binding to the CCK2 receptor.
Caption: Gastrin I (1-14) signaling pathway in a parietal cell.
Experimental Workflow for In Vivo Gastric Acid Secretion Study
The following diagram outlines the experimental workflow for the human in vivo study of Gastric I (1-14) on gastric acid secretion.
Caption: Workflow for human in vivo gastric acid secretion study.
Logical Relationship for Xenograft Study
This diagram shows the logical flow of the xenograft animal model study.
Caption: Logical flow of the xenograft animal model experiment.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gastrin - Wikipedia [en.wikipedia.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. Acute effects of N‐terminal progastrin fragments on gastric acid secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of gastrin as a growth peptide in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gastrin I (1-14), human ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a human Gastrin I (1-14) ELISA kit for the quantitative determination of this peptide hormone in various biological samples. Gastrin I is a key regulator of gastric acid secretion and has mitogenic effects on gastric cells.[1][2][3][4] Accurate quantification of Gastrin I is crucial for research in gastroenterology, oncology, and drug development.
Applications
The Gastrin I (1-14), human ELISA kit is a valuable tool for a variety of research applications, including:
-
Physiological and Pathophysiological Studies: Measuring Gastrin I levels in serum, plasma, and tissue homogenates to understand its role in normal digestive physiology and in conditions such as Zollinger-Ellison Syndrome, atrophic gastritis, and certain types of cancer.[5]
-
Pharmacodynamic Assessments: Quantifying the effect of novel therapeutic agents on Gastrin I secretion or signaling.
-
Cancer Research: Investigating the role of Gastrin I as a growth factor in gastrointestinal cancers.[6] Gastrin is known to activate multiple mitogenic signal transduction pathways.[6]
-
Organoid Culture: Monitoring the concentration of exogenously added Gastrin I in stomach, intestine, and pancreas organoid cultures.[1][4]
Principle of the Assay
This ELISA kit typically employs a competitive inhibition enzyme immunoassay technique.[7][8] A known amount of Gastrin I is pre-coated onto the microplate wells. During the assay, Gastrin I present in the sample or standard competes with a fixed amount of biotinylated Gastrin I for binding to a specific antibody. Following a wash step, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated Gastrin I. The unbound components are removed by washing, and a substrate solution is added. The resulting color development is inversely proportional to the amount of Gastrin I in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.
Experimental Protocols
The following is a generalized protocol based on common procedures for commercially available Gastrin I (human) ELISA kits. Users should always refer to the specific manual provided with their kit for precise instructions.
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized or distilled water.
-
Standard Dilution: Prepare a serial dilution of the Gastrin I standard as described in the kit manual. A typical standard curve might range from 15.63 pg/mL to 1000 pg/mL.[8]
-
Sample Preparation:
-
Serum: Allow blood to clot for at least 30 minutes and centrifuge at 1000 x g for 10 minutes.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge at 1000 x g for 10 minutes within 30 minutes of collection.[7]
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.[7]
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.
-
Assay Procedure
-
Add Standards and Samples: Pipette 50 µL of standards and samples into the appropriate wells of the pre-coated microplate.
-
Add Detection Reagent A: Immediately add 50 µL of prepared Detection Reagent A (often a biotinylated antibody) to each well. Mix gently and incubate for 1 hour at 37°C.[7]
-
Wash: Aspirate the liquid from each well and wash three times with 300-350 µL of 1X Wash Buffer per well.[7][8]
-
Add Detection Reagent B: Add 100 µL of prepared Detection Reagent B (often HRP-conjugated avidin) to each well and incubate for 30 minutes at 37°C.[7]
-
Wash: Aspirate and wash the wells five times with 1X Wash Buffer.[7]
-
Add Substrate: Add 90 µL of substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[7]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Subtract the average OD of the blank wells.
-
Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of Gastrin I in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration in the original sample.
Data Presentation
The performance characteristics of Gastrin I (human) ELISA kits can vary between manufacturers. The following tables summarize typical quantitative data.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value Range |
| Sensitivity | 7.27 - 9.92 pg/mL[9] |
| Detection Range | 15.63 - 10,000 pg/mL[8] |
| Intra-assay Precision (CV%) | < 10%[8] |
| Inter-assay Precision (CV%) | < 10%[8] |
Table 2: Sample Recovery Data
| Sample Type | Average Recovery (%) |
| Serum | 96 - 101.9%[10] |
| EDTA Plasma | 91 - 109%[8] |
| Heparin Plasma | 87 - 103%[10] |
| Cell Culture Media | 92 - 109%[8] |
Table 3: Linearity of Dilution
| Sample Type | Dilution | Range (%) |
| Serum | 1:2 | 95 - 107%[8] |
| 1:4 | 89 - 103%[8] | |
| 1:8 | 88 - 98%[8] | |
| EDTA Plasma | 1:2 | 91 - 103%[8] |
| 1:4 | 94 - 107%[8] | |
| 1:8 | 89 - 102%[8] | |
| Cell Culture Media | 1:2 | 94 - 110%[8] |
| 1:4 | 94 - 107%[8] | |
| 1:8 | 99 - 114%[8] |
Visualizations
Gastrin I Signaling Pathway
Gastrin I exerts its effects primarily by binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[2][11] This interaction triggers multiple downstream signaling cascades that lead to gastric acid secretion and cell proliferation.[3][12]
Caption: Gastrin I signaling cascade via CCKBR.
ELISA Workflow
The following diagram illustrates the major steps in the competitive ELISA procedure for quantifying human Gastrin I.
Caption: Workflow for the Gastrin I competitive ELISA.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Gastrin - Wikipedia [en.wikipedia.org]
- 3. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gastrin I (human) | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 5. assaygenie.com [assaygenie.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cloud-clone.us [cloud-clone.us]
- 8. file.elabscience.com [file.elabscience.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Human Gastrin ELISA Kit (A78213) [antibodies.com]
- 11. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Gastrin I (1-14) as a Supplement in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14) is a bioactive fragment of the gastrointestinal hormone gastrin. It is a linear polypeptide that plays a significant role in various physiological processes, including the stimulation of gastric acid secretion. In the context of cell culture, Gastrin I (1-14) is utilized as a supplement to investigate its effects on cell proliferation, differentiation, and survival, particularly in cancer research and the culture of organoids. Gastrin and its receptors, primarily the cholecystokinin (B1591339) B receptor (CCK2R), are often implicated in the progression of certain cancers, making Gastrin I (1-14) a valuable tool for in vitro studies. These application notes provide a comprehensive overview of the use of Gastrin I (1-14) in cell culture, including its mechanism of action, protocols for its use, and expected outcomes.
Mechanism of Action
Gastrin I (1-14) exerts its biological effects primarily by binding to and activating the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor.[1][2] This binding initiates a cascade of intracellular signaling events that can lead to various cellular responses, including proliferation, migration, and inhibition of apoptosis.[1] The major signaling pathways activated by the Gastrin-CCK2R interaction include the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.[1]
Signaling Pathway
The binding of Gastrin I (1-14) to CCK2R triggers a conformational change in the receptor, leading to the activation of associated G-proteins (Gq and G12/13). This initiates downstream signaling cascades that ultimately influence gene expression and cellular behavior.
Figure 1: Simplified signaling pathway of Gastrin I (1-14) via the CCK2R.
Applications in Cell Culture
Gastrin I (1-14) has been used in various cell culture applications, including:
-
Gastric Cancer Stem/Progenitor Cell Culture: As a component of the culture medium for tumorsphere formation.
-
Organoid Culture: As a supplement in the organoid growth medium for patient-derived organoids (PDOs) from gastric and other gastrointestinal tissues.[3]
-
Lymphocyte Culture: For re-stimulation assays in viable lymphocyte cultures.[3]
-
Cancer Cell Proliferation Studies: To investigate the mitogenic effects on various cancer cell lines, particularly those of gastrointestinal origin.
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of gastrin peptides in cell culture.
Table 1: Effective Concentrations of Gastrin Peptides on Cell Proliferation
| Peptide | Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Gastrin-17 | AGS-B (human gastric adenocarcinoma) | [³H]thymidine incorporation | 1 nM - 20 nM | Concentration-dependent increase in proliferation (fourfold increase at 20 nM) | [4] |
| Gastrin I | Gastric epithelial cells | Not specified | EC₅₀ = 6.2 pM | Stimulation of proliferation | |
| Pentagastrin | HT-29 (human colon adenocarcinoma) | Not specified | 25.0 mg/L | Optimal concentration for stimulating proliferation |
Table 2: Composition of Gastric Organoid Culture Medium
| Component | Supplier | Catalog # |
| Advanced DMEM/F-12 | Thermo Fisher | 12634010 |
| GlutaMAX™ | Thermo Fisher | 35050061 |
| HEPES | Tocris Bioscience | 3173 |
| Penicillin-Streptomycin | Various | Various |
| N21-MAX Supplement | R&D Systems | AR008 |
| N-2 MAX Supplement | R&D Systems | AR009 |
| N-Acetylcysteine | Tocris Bioscience | 7874 |
| Fetal Bovine Serum (FBS) | Various | Various |
| Gastrin I (Human) | Tocris Bioscience | 3006 |
| SB 202190 (p38 MAPK inhibitor) | Tocris Bioscience | 1264 |
| Nicotinamide | Tocris Bioscience | 4106 |
| Human Insulin, Solution | Sigma-Aldrich | I9278 |
| Human Transferrin | Sigma-Aldrich | T8158 |
| Y-27632 dihydrochloride (B599025) (Rho Kinase inhibitor) | Tocris Bioscience | 1254 |
| A 83-01 (ALK5 inhibitor) | Tocris Bioscience | 2939 |
| CHIR 99021 (GSK-3 inhibitor) | Tocris Bioscience | 4423 |
| Recombinant Human EGF | R&D Systems | 236-EG |
| Recombinant Human R-Spondin 1 | R&D Systems | 4645-RS |
| Recombinant Human Noggin | R&D Systems | 6057-NG |
| Recombinant Human FGF-10 | R&D Systems | 345-FG |
| Recombinant Human Wnt-3a | R&D Systems | 5036-WN |
| Cultrex® UltiMatrix RGF Basement Membrane Extract | R&D Systems | BME001-05 |
Experimental Protocols
Protocol 1: Preparation of Gastrin I (1-14) Stock Solution
Materials:
-
Gastrin I (1-14) peptide (lyophilized powder)
-
Sterile, nuclease-free water or 1% Ammonia (B1221849) solution
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's data sheet for the specific solubility of the Gastrin I (1-14) lot. Some sources suggest reconstitution in water, while others recommend 1% ammonia for better solubility.[5]
-
Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile solvent to the vial to achieve a desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions are typically stable for up to 2 months at -20°C.[6]
Protocol 2: Cell Proliferation Assay (General Protocol using MTT)
This protocol provides a general framework for assessing the effect of Gastrin I (1-14) on the proliferation of adherent cell lines (e.g., AGS cells).
Figure 2: General workflow for a cell proliferation assay using MTT.
Materials:
-
Adherent cell line of interest (e.g., AGS, MKN1)
-
Complete cell culture medium
-
Serum-free or low-serum medium (for synchronization)
-
Gastrin I (1-14) stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize the cells in the G0/G1 phase of the cell cycle, aspirate the complete medium and replace it with 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 12-24 hours.
-
Treatment: Prepare serial dilutions of Gastrin I (1-14) in the appropriate culture medium (e.g., serum-free or low-serum). A typical concentration range to test would be from picomolar to nanomolar concentrations (e.g., 0.1 pM, 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM). Include a vehicle-only control. Remove the starvation medium and add 100 µL of the treatment medium to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the concentration of Gastrin I (1-14) to generate a dose-response curve.
Conclusion
Gastrin I (1-14) is a valuable research tool for studying the signaling pathways and cellular effects of the gastrin family of peptides. Its application in cell culture, particularly in cancer and organoid research, provides insights into the mechanisms of cell growth and differentiation. The protocols and data presented here offer a foundation for researchers to design and execute experiments utilizing Gastrin I (1-14) as a cell culture supplement. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 3. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
Application of Gastrin I (1-14) in Gastrointestinal Research: Detailed Application Notes and Protocols
Introduction
Gastrin I (1-14) is a peptide fragment of the gastrointestinal hormone Gastrin I.[1] Gastrin peptides are crucial regulators of gastrointestinal physiology, primarily known for stimulating gastric acid secretion.[2][3] Beyond this primary function, gastrin and its fragments act as significant growth factors in both normal and neoplastic tissues within the gastrointestinal tract, influencing cell proliferation, differentiation, and apoptosis.[4][5] Gastrin I (1-14) is utilized in gastrointestinal research to investigate these cellular processes and the underlying signaling mechanisms, particularly in the context of gastrointestinal cancers.[6] Its application spans from studies in cell culture to the use as a supplement in organoid growth media for patient-derived organoids (PDOs).[6]
Biological Activity and Mechanism of Action
Gastrin peptides exert their effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[3][7] The binding of gastrin to CCKBR activates multiple intracellular signaling cascades that are central to the regulation of cell growth and survival.
Key Signaling Pathways:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of CCKBR by gastrin leads to the stimulation of Phospholipase C, which in turn results in the mobilization of intracellular calcium and the activation of Protein Kinase C. This pathway is a critical component of gastrin's signaling mechanism.[8][9]
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: Gastrin is a potent activator of the MAPK/ERK pathway, a central signaling cascade that regulates cell proliferation and differentiation.[8][10]
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: The PI3K/Akt signaling pathway, which is crucial for cell survival and inhibition of apoptosis, is also modulated by gastrin.[7]
These pathways collectively contribute to the trophic effects of gastrin on gastrointestinal cells.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of gastrin peptides in gastrointestinal research. While specific data for Gastrin I (1-14) is limited, the data for the parent peptide, Gastrin I, provides a valuable reference for designing experiments.
| Peptide | Cell Type | Assay | Parameter | Value | Reference |
| Gastrin I (human) | Gastric Epithelial Cells | Proliferation | EC50 | 6.2 pM | [11][12] |
| Gastrin I (human) | Gastric Cells | Histamine Secretion | EC50 | 0.014 nM | [11][12] |
| Gastrin 1 | Brain Membranes | Binding Affinity | IC50 | 0.94 nM | [13] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.
Applications in Gastrointestinal Research
Investigation of Cell Proliferation
Gastrin peptides are known to stimulate the proliferation of various gastrointestinal cancer cell lines.[14] Gastrin I (1-14) can be used to study the dose-dependent effects on cell growth and to elucidate the involvement of specific signaling pathways.
Analysis of Apoptosis
Gastrin has been shown to have anti-apoptotic effects in gastric and colon cancer cells.[15][16] Researchers can utilize Gastrin I (1-14) to investigate its role in the regulation of apoptosis and to identify the molecular players involved, such as the Bcl-2 family of proteins and caspases.
Elucidation of Signaling Pathways
By treating gastrointestinal cells with Gastrin I (1-14), researchers can dissect the intricate signaling networks that mediate its effects. This includes studying the phosphorylation status of key signaling proteins like ERK, Akt, and others through techniques such as Western blotting.
Studies on Cell Migration and Invasion
Gastrin has been implicated in promoting the migration and invasion of cancer cells, which are critical steps in metastasis.[17][18][19] Gastrin I (1-14) can be employed in wound healing or Transwell assays to quantify its impact on cell motility.
Experimental Protocols
The following are detailed protocols for key experiments utilizing Gastrin I (1-14) in gastrointestinal research.
Protocol 1: Cell Culture and Treatment with Gastrin I (1-14)
-
Cell Culture:
-
Culture human gastric adenocarcinoma (e.g., AGS) or colon cancer (e.g., SW1116) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Gastrin I (1-14) Stock Solution:
-
Reconstitute lyophilized Gastrin I (1-14) in sterile, nuclease-free water or a suitable buffer (e.g., 1% ammonia) to a stock concentration of 1 mM.[11]
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction).
-
Allow cells to adhere and grow to the desired confluency (typically 60-70%).
-
Prior to treatment, serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free or low-serum medium. This helps to reduce basal signaling activity.
-
Prepare working concentrations of Gastrin I (1-14) by diluting the stock solution in a serum-free medium.
-
Remove the starvation medium and add the medium containing the desired concentrations of Gastrin I (1-14) to the cells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours for proliferation assays; shorter time points for signaling studies).
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Serum-starve the cells and then treat with various concentrations of Gastrin I (1-14) (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 24, 48, and 72 hours.[14] Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with Gastrin I (1-14) with or without an apoptosis-inducing agent (e.g., serum starvation, chemotherapeutic drug) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).[15][16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with Gastrin I (1-14) for short time points (e.g., 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Gastrin I (1-14) signaling pathway in gastrointestinal cells.
Caption: Workflow for cell proliferation (MTT) assay.
Caption: Workflow for apoptosis (Annexin V/PI) assay.
Caption: Workflow for Western blotting analysis.
References
- 1. Gastrin I (1-14), human | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ガストリンI(1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. A gastrin precursor, gastrin-gly, upregulates VEGF expression in colonic epithelial cells through an HIF-1-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. rndsystems.com [rndsystems.com]
- 12. Gastrin I (human) | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 13. advms.pl [advms.pl]
- 14. Gastrokine 1 inhibits gastrin-induced cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knockdown of Gastrin Promotes Apoptosis of Gastric Cancer Cells by Decreasing ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. oncotarget.com [oncotarget.com]
- 18. Elevated Serum Gastrin Is Associated with Melanoma Progression: Putative Role in Increased Migration and Invasion of Melanoma Cells | MDPI [mdpi.com]
- 19. jcancer.org [jcancer.org]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Gastrin I (1-14), Human: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and solubilizing Gastrin I (1-14), human.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function?
A1: this compound, is a 14-amino acid fragment of the gastrointestinal peptide hormone Gastrin I.[1] Its primary role is the stimulation of gastric acid secretion by binding to the CCK2/Gastrin receptors located on the parietal cells of the stomach.[2]
Q2: My lyophilized Gastrin I (1-14) powder contains Trifluoroacetic acid (TFA). How does this affect my experiments?
A2: TFA is a common counterion remaining from the HPLC purification process.[2] Its presence can impact the net weight of the peptide, with the peptide content typically being over 80%.[2] Importantly, TFA salts generally improve the solubility of peptides in aqueous solutions.[2] For most standard in vitro assays, residual TFA levels are unlikely to cause interference.[2] However, for highly sensitive cellular or biochemical studies, its presence should be noted.[2]
Q3: What are the recommended storage conditions for this compound?
A3: Lyophilized Gastrin I (1-14) should be stored in a freezer at or below -20°C.[2] Once reconstituted, the peptide solution should be kept at 4°C for up to 5 days or stored frozen at -20°C for up to 3 months. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution before freezing.
Troubleshooting Guide: Solubility Issues
Initial Steps for Reconstitution
Before attempting to dissolve the peptide, follow these general best practices:
-
Centrifuge the vial: Briefly spin down the vial to ensure all the lyophilized powder is at the bottom.
-
Equilibrate to room temperature: Allow the vial to warm to room temperature before opening to avoid condensation.
-
Use a small test amount: To determine the best solvent, it is advisable to first test the solubility with a small portion of the peptide.
Solvent Selection and Protocol
Choosing the correct solvent is critical for successfully solubilizing Gastrin I (1-14). The choice of solvent depends on the specific requirements of your experiment.
| Solvent/Method | Concentration | Protocol | Considerations |
| Water (Sterile, Oxygen-Free) | Up to 100 mg/mL | Add the required volume of water to the peptide. If dissolution is slow, brief sonication may be necessary to achieve a clear solution.[3] | This is the preferred solvent for most biological applications. Ensure the resulting solution is clear and free of particulates. |
| Ammonium Hydroxide (NH₄OH) | Up to 1 mg/mL in 0.1% NH₄OH | Prepare a 0.1% solution of NH₄OH in water. Add the appropriate volume to the peptide vial. | This basic solution can help solubilize acidic peptides. |
| Acetic Acid | Not specified | If the peptide does not dissolve in water, try a 10%-30% acetic acid solution.[1] | Useful for basic peptides, but the acidic nature may not be suitable for all experimental setups. |
| Dimethyl Sulfoxide (DMSO) | Not specified | For very hydrophobic peptides, dissolve in a small amount of 100% DMSO first, then slowly add the aqueous buffer to the desired concentration.[1][4] | DMSO is a good option for hydrophobic peptides but can be toxic to some cell lines. Check the tolerance of your experimental system to DMSO.[4] |
Experimental Protocol: Solubilization using Sonication
-
Add the calculated volume of sterile, oxygen-free water or buffer to the vial containing the lyophilized Gastrin I (1-14) peptide.
-
Vortex the vial gently.
-
If the peptide does not fully dissolve, place the vial in an ice bath.
-
Sonicate the mixture for short bursts (e.g., 3 times for 10 seconds each), returning the vial to the ice bath between each sonication burst to prevent heating.
-
Visually inspect the solution. A successfully solubilized peptide will result in a clear, particle-free solution.
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Gastrin I (1-14) Solubility
The following diagram outlines a systematic approach to troubleshooting solubility issues with Gastrin I (1-14).
Caption: A flowchart for selecting the appropriate solvent for Gastrin I (1-14).
Signaling Pathway of Gastrin I
This diagram illustrates the simplified signaling pathway initiated by Gastrin I binding to its receptor.
References
Technical Support Center: Gastrin I (1-14), Human Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gastrin I (1-14), human. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Peptide Handling and Storage
Q1: How should I properly store and reconstitute lyophilized this compound?
A1: Proper storage and reconstitution are critical for maintaining the integrity and activity of this compound.
-
Storage of Lyophilized Powder: Upon receipt, the lyophilized peptide should be stored at -20°C or -80°C, protected from moisture and light.[1][2] Under these conditions, the powder is stable for extended periods (e.g., up to 2 years at -80°C).[1]
-
Reconstitution: Before opening, it is recommended to centrifuge the vial to ensure all the powder is at the bottom. To reconstitute, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. For aqueous solutions, sterile distilled water is a common choice.[3] However, for peptides with acidic residues like Gastrin I (1-14), solubility in neutral water can be limited. In such cases, adding a small amount of a basic solution like 0.1% ammonium (B1175870) hydroxide (B78521) (NH₄OH) or adjusting the pH to around 9 with sodium hydroxide (NaOH) can improve solubility.[4] For organic stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is often used.[1][4]
-
Stock Solution Storage: Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C.[1][2] Stock solutions in DMSO are generally stable for up to 6 months at -80°C, while aqueous solutions may have shorter stability.[1][2]
Q2: What is the recommended procedure for dissolving this compound, if it is difficult to solubilize?
A2: If you encounter solubility issues with this compound, the following step-wise approach is recommended:
-
Start with Water: Attempt to dissolve the peptide in sterile, distilled water first.[3]
-
Adjust pH: If the peptide does not dissolve in water, which can be expected due to its acidic nature, cautiously add a small amount of a dilute basic solution, such as 0.1% ammonium hydroxide, or adjust the pH to 9 with dilute NaOH to aid dissolution.[1][4]
-
Use Organic Solvents: For a more concentrated stock solution, you can dissolve the peptide in an organic solvent like DMSO.[1][4] Ensure the DMSO is of high purity and anhydrous, as hygroscopic DMSO can negatively impact solubility.[1]
-
Sonication: If aggregates are present, gentle sonication in a water bath can help to break them up and facilitate dissolution.[1]
Q3: What are the potential effects of the trifluoroacetic acid (TFA) salt form of Gastrin I (1-14) on my experiments?
A3: Gastrin I (1-14) is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a remnant of the purification process. While generally not problematic for many applications, it's important to be aware of its potential effects:
-
pH Alteration: TFA is acidic and can lower the pH of your stock solution and, subsequently, your experimental medium. This can affect cell viability and receptor binding. It is good practice to check and adjust the pH of your final working solution.
-
Biological Effects: In some sensitive cell-based assays, TFA has been reported to have biological effects, including influencing cell proliferation.[5] For highly sensitive experiments, it may be necessary to remove the TFA, for example, by dialysis or by purchasing a TFA-free version of the peptide.
Experimental Troubleshooting
Q4: I am not observing the expected biological activity in my cell-based assay. What are the possible reasons?
A4: A lack of biological activity can stem from several factors:
-
Peptide Degradation: Improper storage or handling, such as repeated freeze-thaw cycles of stock solutions, can lead to peptide degradation.[1] It is advisable to use freshly thawed aliquots for each experiment.
-
Incorrect Concentration: Ensure that the final concentration of the peptide in your assay is within the effective range. For Gastrin I, the EC50 for stimulating gastric epithelial cell proliferation and histamine (B1213489) secretion can be in the picomolar to nanomolar range.
-
Cell Line Issues: Confirm that your cell line expresses the cholecystokinin (B1591339) B receptor (CCKBR), which is the target for Gastrin I.[5] Receptor expression levels can vary with cell passage number.
-
Assay Conditions: The pH, temperature, and incubation time of your assay should be optimized. Deviations from optimal conditions can significantly impact the outcome.
Q5: I am observing high background signal in my receptor binding assay. How can I reduce it?
A5: High background in a receptor binding assay can obscure the specific binding signal. Here are some troubleshooting steps:
-
Blocking: Ensure that you are using an adequate blocking agent to prevent non-specific binding of the radiolabeled or fluorescently tagged ligand to the plate or cell membranes. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.
-
Washing: Increase the number and stringency of wash steps to remove unbound ligand more effectively.
-
Antibody Concentrations: If you are using an antibody-based detection method, you may need to optimize the concentrations of both the primary and secondary antibodies to minimize non-specific binding.
-
Ligand Quality: Ensure the purity and integrity of your labeled ligand. Degraded or aggregated ligand can contribute to high background.
Q6: My cell proliferation assay results are inconsistent. What could be the cause?
A6: Inconsistent results in cell proliferation assays can be due to several factors:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells, as variations in cell number will lead to variability in proliferation rates.
-
Serum Starvation: If your protocol includes a serum starvation step to synchronize the cells, the duration of this step should be optimized and kept consistent between experiments.
-
Edge Effects: "Edge effects," where cells in the outer wells of a microplate behave differently from those in the inner wells, can be a source of variability. To mitigate this, avoid using the outermost wells for experimental samples or fill them with a buffer or medium.
-
Peptide Aggregation: Peptides can sometimes aggregate in solution, leading to inconsistent effective concentrations. Ensure the peptide is fully dissolved and consider filtering the working solution through a 0.22 µm filter before use.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, to aid in experimental design and execution.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 100 mg/mL (≥ 54.95 mM) | Use newly opened, anhydrous DMSO. | [1] |
| Water | 11.11 mg/mL (6.11 mM) | Requires sonication and pH adjustment to 9 with NH₃·H₂O. | [1] |
| 0.1% NH₄OH | 1 mg/mL | A basic aqueous solution to improve solubility. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture and light. | [1] |
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture and light. | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1][2] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general methodology for assessing the effect of this compound, on the proliferation of a CCKBR-expressing cell line, such as AGS-GR cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation (Optional): To synchronize the cells, gently aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound, in serum-free or low-serum medium. Remove the medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide) and a positive control (e.g., 10% FBS). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control and plot a dose-response curve to determine the EC₅₀.
Competitive Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of this compound, to the CCKBR using a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a CCKBR-expressing cell line or tissue.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of radiolabeled Gastrin I (e.g., ¹²⁵I-Gastrin I)
-
Increasing concentrations of unlabeled this compound (competitor)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki (inhibitory constant).
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration upon stimulation with this compound.
-
Cell Seeding: Seed CCKBR-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Peptide Addition: Add varying concentrations of this compound, to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-5 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over time is indicative of the calcium flux. The peak fluorescence response can be plotted against the peptide concentration to generate a dose-response curve and determine the EC₅₀.
Visualizations
Below are diagrams illustrating key concepts related to Gastrin I (1-14) experiments.
Caption: Simplified Gastrin I signaling pathway via the CCKBR.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Gastrin I (1-14), human off-target effects in assays
Technical Support Center: Gastrin I (1-14), Human
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues related to off-target effects and other experimental artifacts during their research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary target?
Gastrin I (1-14) is a 14-amino-acid fragment of the human peptide hormone Gastrin I.[1] Its primary biological target is the cholecystokinin (B1591339) B receptor (CCKBR) , also known as the CCK2 receptor.[2] Binding of gastrin to the CCKBR on parietal cells in the stomach is the primary mechanism for stimulating gastric acid secretion.[3][4] The full-length Gastrin I peptide is a selective agonist for the CCKBR.
Q2: What are the known off-targets for this compound?
Specific, well-characterized off-target binding partners for the Gastrin I (1-14) fragment are not extensively documented in publicly available literature. However, the broader family of gastrin and cholecystokinin (CCK) peptides interact with two main receptor subtypes:
-
CCKBR (CCK2R): The high-affinity, on-target receptor for gastrin.
-
CCK1R (CCK1R): The cognate receptor for CCK. Gastrin binds to CCK1R with a significantly lower affinity (by 500- to 1,000-fold) compared to CCK.[5][6]
Therefore, at high concentrations, Gastrin I (1-14) may exhibit cross-reactivity with CCK1R, which can be considered a potential low-affinity off-target. Researchers should be cautious of potential uncharacterized interactions, especially when using high concentrations of the peptide.
Q3: I'm observing an effect at high concentrations of Gastrin I (1-14). How do I know if it's an off-target effect?
High concentrations of any ligand can lead to non-specific or off-target interactions. An effect that only appears at micromolar concentrations or higher, while the on-target CCKBR is typically activated at picomolar to nanomolar concentrations, is a strong candidate for an off-target or non-specific effect. To investigate this, you should perform a full dose-response curve and use the troubleshooting workflows outlined below to validate the involvement of CCKBR.
Troubleshooting Guides
Issue 1: Unexpected Biological Activity in a Cell-Based Assay
You are using Gastrin I (1-14) in a cell-based assay and observe a biological response that is unexpected or does not fit the known CCKBR signaling pathway (e.g., Gq-protein coupling leading to PKC activation).[7][8]
-
Confirm Target Expression: Verify that your cell line expresses the intended target, CCKBR, and not other potentially interacting receptors like CCK1R. Use RT-qPCR or Western blot to confirm CCKBR gene and protein expression.
-
Use a CCKBR Antagonist: Pre-treat your cells with a selective CCKBR antagonist (e.g., L-365,260, Sograzepide) before adding Gastrin I (1-14).[9] If the observed effect is blocked by the antagonist, it is likely mediated by CCKBR. If the effect persists, it is likely an off-target or non-specific effect.
-
Test in a CCKBR-Negative Cell Line: Perform the same assay in a control cell line that does not express CCKBR. An effect observed in the CCKBR-negative line is definitively an off-target effect.
-
Evaluate Peptide Concentration: Ensure you are using an appropriate concentration range. The EC50 for full-length Gastrin I on CCKBR can be as low as 6.2 pM for some cellular responses. Effects seen only at concentrations >1 µM should be treated with suspicion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. genscript.com [genscript.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dissolving Lyophilized Gastrin I (1-14) Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper dissolution of lyophilized Gastrin I (1-14) powder. Below you will find frequently asked questions, a detailed experimental protocol, a troubleshooting guide, and quantitative solubility data to ensure successful preparation of your peptide solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving Gastrin I (1-14) powder?
A1: Due to the acidic nature of the Gastrin I (1-14) peptide, the recommended initial solvent is sterile, distilled water. If solubility is limited in water, a dilute basic buffer is the next appropriate choice.
Q2: Why is my Gastrin I (1-14) not dissolving in water?
A2: Gastrin I (1-14) is an acidic peptide due to its five glutamic acid residues. Peptides with a net charge can sometimes have poor solubility in neutral water. Additionally, the presence of several hydrophobic amino acids can contribute to insolubility. If the peptide does not dissolve in water, using a dilute basic solution is recommended to increase the pH and improve solubility.
Q3: What should I do if the peptide still doesn't dissolve after trying water and a basic buffer?
A3: For particularly hydrophobic peptides, a small amount of an organic solvent can be used to aid dissolution. First, attempt to dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO), and then slowly add your aqueous buffer to the desired concentration.
Q4: How should I store the reconstituted Gastrin I (1-14) solution?
A4: Once reconstituted, it is recommended to aliquot the Gastrin I (1-14) solution into single-use volumes and store them at -20°C. Stock solutions are generally stable for up to 2 months at -20°C.[1][2] Avoid repeated freeze-thaw cycles, as this can degrade the peptide. For longer-term storage, -80°C is preferable.[3]
Q5: What is the stability of the lyophilized Gastrin I (1-14) powder?
A5: Lyophilized Gastrin I (1-14) powder is stable for extended periods when stored properly. For long-term storage, it is recommended to keep the powder at -20°C.[3]
Quantitative Solubility Data
The solubility of Gastrin I (1-14) can vary depending on the purity of the peptide and the solvent used. The following table summarizes available quantitative data.
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL | Hygroscopic DMSO can impact solubility. |
| Water | 11.11 mg/mL | Requires sonication and pH adjustment to 9 with NH3·H2O.[4] |
| 0.1% NH4OH, pH 8.0 | 1 mg/mL | For Gastrin I (human).[2] |
Detailed Experimental Protocol for Dissolving Gastrin I (1-14)
This protocol provides a step-by-step guide for the proper reconstitution of lyophilized Gastrin I (1-14) powder.
Materials:
-
Lyophilized Gastrin I (1-14) powder
-
Sterile, distilled water
-
0.1 M Ammonium (B1175870) Bicarbonate (if necessary)
-
Dimethyl Sulfoxide (DMSO) (if necessary)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized Gastrin I (1-14) powder and your chosen solvent to equilibrate to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure that all of the powder is collected at the bottom.
-
Initial Dissolution Attempt (Water):
-
Add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to mix. Avoid vigorous shaking.
-
If the peptide does not fully dissolve, you may proceed to the next step.
-
-
Basic Buffer Dissolution (if necessary):
-
If the peptide did not dissolve in water, add a small amount of 0.1 M ammonium bicarbonate dropwise to the solution until the peptide dissolves. Monitor the pH to ensure it does not become too basic for your experimental needs.
-
-
Organic Solvent Dissolution (for persistent issues):
-
If the peptide remains insoluble, use a fresh vial of lyophilized powder.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to the vial and gently mix until the peptide is dissolved.
-
Slowly add your desired aqueous buffer to the DMSO solution, mixing gently, until you reach the final desired concentration. Be aware that adding the aqueous solution too quickly can cause the peptide to precipitate.
-
-
Sonication (Optional): If you observe any particulates, you can sonicate the solution for a few minutes to aid dissolution.
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, aliquot the solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve | The peptide is acidic and may not be soluble in neutral water. The peptide may also have hydrophobic properties. | First, try dissolving in sterile, distilled water. If unsuccessful, use a dilute basic solution like 0.1 M ammonium bicarbonate. For very hydrophobic peptides, dissolve in a small amount of DMSO first, then slowly add your aqueous buffer.[5][6] |
| Solution is cloudy or has particulates | The peptide is not fully dissolved or has aggregated. | Gently warm the solution to aid dissolution. Sonication can also help to break up aggregates.[6] If the cloudiness persists, it may indicate that the solubility limit has been exceeded. |
| Peptide precipitates after adding aqueous buffer to DMSO | The peptide is "crashing out" of the solution due to the rapid change in solvent polarity. | Add the aqueous buffer to the DMSO solution very slowly while gently mixing. This allows for a more gradual solvent exchange and can prevent precipitation. |
Dissolution Workflow
The following diagram illustrates the recommended workflow for dissolving lyophilized Gastrin I (1-14) powder.
Caption: Workflow for dissolving lyophilized Gastrin I (1-14).
References
Preventing degradation of Gastrin I (1-14) in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Gastrin I (1-14) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Gastrin I (1-14) powder?
For long-term stability, lyophilized Gastrin I (1-14) should be stored at -20°C or, preferably, at -80°C in a desiccated environment.[1] Under these conditions, the peptide can be stable for several years. It is crucial to prevent moisture absorption, which can significantly decrease long-term stability.[2][3] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.[1][4]
Q2: How should I reconstitute and store Gastrin I (1-14) in solution?
Gastrin I (1-14) is soluble in water.[5] For reconstitution, use sterile, purified water or a buffer compatible with your experiment. If solubility issues arise, a small amount of a suitable organic solvent like DMSO or DMF can be used initially, followed by dilution with the aqueous buffer.[6] Once in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, aliquots should be frozen at -20°C or -80°C.[2]
Q3: Which amino acid residues in Gastrin I (1-14) are particularly susceptible to degradation?
The sequence of Gastrin I (1-14) is Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH. The Tryptophan (Trp) residues at positions 4 and 14 are susceptible to oxidation.[1][4] The multiple Glutamic acid (Glu) residues may be involved in hydrolysis, particularly at non-optimal pH.
Q4: What is the optimal pH range for maintaining the stability of Gastrin I (1-14) in solution?
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results.
This is a common issue that can arise from the degradation of Gastrin I (1-14) in solution. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Oxidation | The Tryptophan residues in Gastrin I (1-14) are prone to oxidation. Prepare solutions using deoxygenated water or buffers. Consider purging the vial with an inert gas like nitrogen or argon before sealing for long-term storage.[6] |
| Enzymatic Degradation | If working with biological samples (e.g., cell culture media, tissue homogenates), endogenous proteases can degrade the peptide. Work at low temperatures (e.g., on ice) and consider adding a broad-spectrum protease inhibitor cocktail if compatible with your assay.[6] |
| Hydrolysis | Peptide bonds can be hydrolyzed, especially at extreme pH values. Ensure the pH of your solution is within the optimal range (ideally pH 5-6) for peptide stability.[2] |
| Repeated Freeze-Thaw Cycles | This can cause physical stress on the peptide, leading to aggregation and degradation. Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1] |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces, reducing the effective concentration. Consider using low-adsorption vials and pipette tips. |
Issue 2: Precipitation or aggregation of Gastrin I (1-14) in solution.
| Potential Cause | Troubleshooting Steps |
| High Concentration | The peptide may have limited solubility at high concentrations. Try dissolving it at a lower concentration. |
| Incorrect Solvent | While Gastrin I (1-14) is generally water-soluble, its hydrophobicity might increase upon aggregation. If precipitation occurs in an aqueous buffer, try adding a small percentage of an organic solvent like DMSO or acetonitrile (B52724) to aid resolubilization.[6] |
| pH near Isoelectric Point (pI) | Peptides are least soluble at their pI. Adjusting the pH of the solution away from the pI can improve solubility. |
| Improper Dissolution Technique | Ensure the peptide is fully dissolved. Gentle vortexing or sonication can aid in dissolution.[7] |
Quantitative Data Summary
While specific degradation kinetics for Gastrin I (1-14) are not extensively available, the following tables provide general guidelines for storage and the expected impact of environmental factors on peptide stability.
Table 1: Recommended Storage Conditions for Gastrin I (1-14)
| Form | Storage Temperature | Expected Stability |
| Lyophilized Powder | -20°C to -80°C (desiccated) | Several years[1] |
| In Solution (Aliquots) | 4°C | Up to 1 week[2] |
| In Solution (Aliquots) | -20°C | Several weeks to months |
| In Solution (Aliquots) | -80°C | Up to a year |
Table 2: Qualitative Impact of pH and Temperature on Gastrin I (1-14) Degradation in Solution
| Condition | Primary Degradation Pathway | Impact on Stability |
| Low pH (< 4) | Acid Hydrolysis | Increased degradation |
| Neutral pH (6-8) | General Stability | Generally stable, but can be susceptible to enzymatic degradation in biological samples |
| High pH (> 8) | Base-catalyzed Hydrolysis, Deamidation (if applicable) | Increased degradation |
| Low Temperature (4°C) | Slowed chemical reactions | Increased stability (short-term) |
| Room Temperature (~25°C) | Increased reaction rates | Decreased stability |
| High Temperature (> 37°C) | Accelerated degradation | Significantly decreased stability |
Experimental Protocols
Protocol: HPLC-Based Stability Assay for Gastrin I (1-14)
This protocol outlines a general method to assess the stability of Gastrin I (1-14) under specific experimental conditions (e.g., different pH, temperature, or in the presence of biological matrices).
1. Materials:
- Gastrin I (1-14)
- High-purity water
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA)
- Buffers of desired pH
- HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Stock Solution:
- Accurately weigh a small amount of lyophilized Gastrin I (1-14) and dissolve it in an appropriate solvent (e.g., water with a small amount of acetonitrile if needed) to a known concentration (e.g., 1 mg/mL).
3. Incubation:
- Dilute the stock solution to the final desired concentration in the test buffers or matrices.
- Incubate the samples under the desired conditions (e.g., different temperatures).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
4. Sample Quenching and Preparation:
- Immediately stop any potential degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) and mixing thoroughly.
- Centrifuge the samples to pellet any precipitates.
- Transfer the supernatant to HPLC vials.
5. HPLC Analysis:
- Inject the samples onto the C18 column.
- Use a gradient elution method with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in ACN). An example gradient could be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
- Monitor the elution profile at a suitable wavelength for peptide bond detection (e.g., 214 nm or 280 nm for Tryptophan-containing peptides).
6. Data Analysis:
- Identify the peak corresponding to intact Gastrin I (1-14) based on its retention time from the time 0 sample.
- Quantify the peak area of the intact peptide at each time point.
- Calculate the percentage of remaining Gastrin I (1-14) at each time point relative to the time 0 sample.
- Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
Visualizations
Caption: Gastrin I (1-14) signaling pathway via the CCK2 receptor.
References
- 1. Internalization and degradation of peptides of the bombesin family in Swiss 3T3 cells occurs without ligand-induced receptor down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Proteolytic Cleavage of Bioactive Peptides and Protease-Activated Receptors in Acute and Post-Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymotrypsin - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Gastrin I (1-14) and the Impact of Trifluoroacetic Acid (TFA)
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the potential effects of trifluoroacetic acid (TFA) salt on the activity of synthetic Gastrin I (1-14) peptide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic Gastrin I (1-14) peptide supplied as a TFA salt?
A1: Trifluoroacetic acid (TFA) is a standard reagent used in solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin support.[1] It is also commonly used as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] During the final lyophilization step, free TFA is largely removed, but TFA anions remain electrostatically bound to positively charged amino acid residues (like lysine, arginine, and histidine) and the N-terminus of the peptide, forming a TFA salt.[3][4] Therefore, commercially available synthetic peptides are typically delivered as TFA salts unless otherwise specified.[1]
Q2: How can residual TFA affect my experiments with Gastrin I (1-14)?
A2: Residual TFA can significantly and unpredictably impact experimental results in several ways:
-
Altered Biological Activity: TFA counter-ions can change the peptide's secondary structure and conformation, which may affect its binding affinity to its target, the cholecystokinin (B1591339) B (CCK-B) receptor.[3][5][6]
-
Cellular Toxicity: TFA itself can be toxic to cells in culture.[7] Studies on other peptides have shown that TFA can inhibit cell growth at concentrations as low as 10 nM.[1][8] This can lead to false-negative results or the incorrect attribution of anti-proliferative effects to your peptide.[8]
-
Assay Interference: TFA has a strong absorbance band that can interfere with spectroscopic methods like infrared (IR) spectroscopy used for secondary structure analysis.[9] It also lowers the pH of the peptide solution, which can alter assay conditions or lead to peptide degradation.[9][10]
-
Inaccurate Quantification: The presence of TFA adds to the total weight of the lyophilized peptide powder. This "weighting error" can be substantial, with TFA accounting for up to 45% of the total mass, leading to inaccurate peptide concentrations if not accounted for.[10][11]
Q3: What is Gastrin I (1-14) and what is its primary biological function?
A3: Gastrin I (1-14) is a 14-amino acid fragment of the endogenous peptide hormone Gastrin I.[12][13] Its primary role is to regulate gastric acid secretion by binding to and activating the CCK-B (gastrin) receptors on parietal cells in the stomach.[12][14] Full-length Gastrin I is also known to have a mitogenic effect, stimulating the proliferation of gastric epithelial cells.
Q4: What are the recommended methods for removing or replacing TFA from my Gastrin I (1-14) preparation?
A4: The most common and effective methods are to exchange the TFA counter-ion for a more biologically compatible one, such as chloride (from HCl) or acetate (B1210297).
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution followed by lyophilization. The stronger acid (HCl) displaces the TFA, which is removed as a volatile acid during the freeze-drying process.[3][7][15]
-
Ion-Exchange Chromatography (IEX): This technique separates the peptide from TFA ions based on charge using a specialized chromatography resin.[7][15]
-
RP-HPLC with TFA-Free Buffers: This method involves using a different acid, such as acetic acid, in the HPLC mobile phase to exchange the counter-ion during an additional purification step.[2][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lower than expected or inconsistent biological activity | Residual TFA may be altering the peptide's conformation or interfering with receptor binding. Inaccurate peptide concentration due to TFA weight contribution. | Perform a counter-ion exchange to replace TFA with HCl or acetate salt (see protocols below).[1][11] Accurately determine the peptide content after TFA removal. |
| High background or unexpected cell death in cell-based assays | TFA can be cytotoxic, even at nanomolar concentrations.[1][8] The low pH of a TFA salt solution can also stress cells. | Exchange the TFA salt for a hydrochloride or acetate salt.[17] Ensure the final pH of the peptide solution is adjusted to match the assay buffer. Always include a "vehicle-only" control that includes the counter-ion (e.g., a buffer with a similar concentration of TFA) to assess its direct effect on cells. |
| Poor peptide solubility | The counter-ion can influence the overall solubility of the peptide.[3][5] | Test solubility in different buffers. If issues persist, consider exchanging TFA for a different counter-ion like acetate or hydrochloride, as this may alter solubility characteristics. |
| Discrepancies between peptide weight and active concentration | The lyophilized powder contains both the peptide and TFA counter-ions, which can constitute a significant portion of the mass.[10] | Perform amino acid analysis to determine the accurate peptide content of the powder. Alternatively, perform a counter-ion exchange and re-quantify the peptide. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely adapted method for exchanging TFA counter-ions for chloride ions.[2][3][15]
Materials:
-
Gastrin I (1-14) TFA salt
-
High-purity water (e.g., Milli-Q)
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide in high-purity water to a concentration of approximately 1 mg/mL.[3]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][3]
-
Incubation: Let the solution stand at room temperature for at least one minute.[15]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[3]
-
Lyophilization: Lyophilize the frozen sample overnight or until all liquid is removed and a dry powder is obtained.[3]
-
Repeat Cycle: To ensure complete exchange, re-dissolve the lyophilized powder in the dilute HCl solution (Step 1-2) and repeat the freezing and lyophilization steps (Step 4-5) at least two more times.[2][3]
-
Final Reconstitution: After the final lyophilization, the resulting Gastrin I (1-14) hydrochloride salt can be reconstituted in the desired assay buffer.
Protocol 2: General Cell Proliferation Assay for Gastrin I (1-14) Activity
This protocol outlines a general method to assess the mitogenic activity of Gastrin I (1-14) on a cell line expressing the CCK-B receptor (e.g., AR42J cells).[18]
Materials:
-
TFA-free Gastrin I (1-14) hydrochloride salt
-
CCK-B receptor-expressing cells (e.g., AR42J)
-
Appropriate cell culture medium (e.g., F-12K Medium with serum)
-
Serum-free medium for starvation
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The next day, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free medium. Incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Peptide Treatment: Prepare serial dilutions of the TFA-free Gastrin I (1-14) in serum-free medium. Remove the starvation medium and add the peptide dilutions to the wells. Include a negative control (medium only) and a positive control (e.g., 10% Fetal Bovine Serum).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Quantify Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading, plot the signal as a function of peptide concentration, and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for TFA to HCl counter-ion exchange.
Caption: Troubleshooting logic for peptide activity issues.
Signaling Pathway
Caption: Simplified Gastrin/CCK-B receptor signaling cascade.
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. youtube.com [youtube.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. Human Gastrin I ELISA Kit (GAST) (ab133033) | Abcam [abcam.com]
- 15. peptide.com [peptide.com]
- 16. omizzur.com [omizzur.com]
- 17. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 18. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Calculating molar concentration of Gastrin I (1-14)
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for accurately calculating the molar concentration of Gastrin I (1-14).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the correct molecular weight to use for Gastrin I (1-14)?
A1: The molecular weight of Gastrin I (1-14) can vary depending on whether it is in its standard form or as a salt, such as a Trifluoroacetic acid (TFA) salt. The TFA salt is a common byproduct of the peptide purification process.[1] It is crucial to use the molecular weight specified on the product's certificate of analysis.
Data Summary: Molecular Weights of Gastrin I (1-14)
| Form | Molecular Weight ( g/mol ) | Source |
| Gastrin I (1-14), human | 1705.73 | [2][3] |
| This compound | 1705.7 | [4] |
| This compound | 1705.72 | [1] |
| This compound | 1705.754 | [5] |
| This compound (TFA Salt) | 1819.75 | [6] |
Q2: My peptide won't dissolve. What should I do?
A2: Gastrin I (1-14) is generally soluble in water.[2] However, if you encounter solubility issues, consider the following:
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
pH Adjustment: For acidic peptides, adding a small amount of a basic solution may help. Conversely, for basic peptides, an acidic solution might be required.
-
Solvent Choice: While water is the recommended solvent, consult the manufacturer's datasheet for alternative solvent recommendations.
Q3: How do I account for peptide purity in my concentration calculation?
A3: The purity of the peptide, typically provided on the certificate of analysis (e.g., >95%), affects the actual amount of the active peptide present. For highly accurate concentrations, you should adjust the mass of the peptide used in your calculations.
-
Adjusted Mass = Weighed Mass × Peptide Purity (%)
For example, if you weigh 1 mg of peptide with a purity of 95%, the actual mass of Gastrin I (1-14) is 1 mg * 0.95 = 0.95 mg.
Q4: What is the formula for calculating molar concentration?
A4: The fundamental formula to calculate molarity is:
Molarity (mol/L) = Mass (g) / (Molecular Weight ( g/mol ) × Volume (L)) [1][3]
Ensure all units are consistent before performing the calculation. For instance, convert milligrams (mg) to grams (g) and milliliters (mL) to liters (L).
Experimental Protocol: Preparing a Gastrin I (1-14) Stock Solution
This protocol details the steps for preparing a 1 mM stock solution of Gastrin I (1-14).
Materials:
-
Gastrin I (1-14) peptide (lyophilized powder)
-
High-purity water (e.g., sterile, nuclease-free)
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
Methodology:
-
Determine the Molecular Weight: Refer to the manufacturer's certificate of analysis to find the precise molecular weight (MW) of your specific batch of Gastrin I (1-14). For this example, we will use MW = 1705.73 g/mol .[2][3]
-
Weigh the Peptide: Carefully weigh out a precise amount of the lyophilized peptide. For example, weigh 1 mg of the peptide.
-
Calculate the Required Volume: Use the molarity formula to calculate the volume of solvent needed to achieve the desired concentration.
-
Mass = 1 mg = 0.001 g
-
Desired Concentration = 1 mM = 0.001 mol/L
-
Molecular Weight = 1705.73 g/mol
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol )) Volume (L) = 0.001 g / (0.001 mol/L × 1705.73 g/mol ) ≈ 0.000586 L Volume (µL) ≈ 586 µL
-
-
Reconstitution: Add the calculated volume (586 µL) of high-purity water to the vial containing the 1 mg of peptide.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.[2]
Workflow for Molar Concentration Calculation
Caption: Workflow for preparing a peptide stock solution.
References
Cell viability issues with Gastrin I (1-14) treatment
This guide provides troubleshooting advice and frequently asked questions for researchers using Gastrin I (1-14) who are experiencing unexpected issues with cell viability.
Frequently Asked Questions (FAQs)
Q1: My cells are showing decreased viability after treatment with Gastrin I (1-14). Is this an expected cytotoxic effect?
There is limited direct evidence to suggest that Gastrin I (1-14) is inherently cytotoxic. The parent molecule, Gastrin I, is generally known to be a trophic factor that supports the proliferation of gastric epithelial cells and is used to supplement organoid cultures.[1][2] However, the full-length gastrin peptide has been observed to have dichotomous roles, potentially stimulating apoptosis in specific gastric cell types like parietal and stromal cells under certain conditions.[3][4]
If you observe unexpected cell death, it is more likely due to secondary factors rather than a direct cytotoxic effect of the peptide itself. Please refer to the troubleshooting guide below to investigate potential causes.
Q2: How should I properly dissolve and store my lyophilized Gastrin I (1-14) peptide?
Proper handling of lyophilized peptides is critical to maintaining their bioactivity and preventing experimental artifacts.[5] Incorrect reconstitution can lead to peptide aggregation or degradation, which could potentially be misinterpreted as cytotoxicity.
Refer to the table below for general handling guidelines based on vendor recommendations and best practices.
Table 1: Peptide Reconstitution and Storage Recommendations
| Parameter | Recommendation | Rationale & Notes |
| Initial Handling | Briefly centrifuge the vial before opening. | To ensure the lyophilized powder is at the bottom of the vial, preventing loss. |
| Reconstitution Solvent | For hydrophobic peptides, first attempt a small amount of an organic solvent like DMSO, then dilute with your aqueous buffer.[6] For others, sterile water or buffer (e.g., 1% Ammonia) can be tested. | Gastrin I (1-14) has several hydrophobic residues (Trp, Leu). Solubility should be tested. Avoid vigorous shaking which can cause aggregation.[5] |
| Stock Solution Concentration | Prepare a concentrated stock solution (e.g., 1-10 mM or 1 mg/mL). | Creating a high-concentration stock in a suitable solvent (like DMSO) allows for accurate dilution into aqueous culture medium while minimizing the final solvent concentration. |
| Storage (Lyophilized) | Store at -20°C, protected from light.[1] | Prevents degradation of the peptide powder over the long term. |
| Storage (Stock Solution) | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles. |
Q3: My results with Gastrin I (1-14) are inconsistent between experiments. What could be the cause?
Inconsistency often points to issues with peptide stability or experimental setup. Peptides, especially smaller fragments, can be susceptible to degradation by proteases present in serum-containing culture medium or secreted by cells.[7][8]
-
Peptide Stability: The stability of gastrin-releasing peptide (GRP), a similar molecule, has been shown to vary significantly in tissue culture medium and plasma.[7] Consider performing a time-course experiment to see if the effect of the peptide diminishes over time, which may suggest degradation.
-
Dose and Cell Density: Ensure that the working concentration of the peptide and the cell seeding density are kept consistent across all experiments.
-
Passage Number: Use cells within a consistent, low passage number range, as cellular responses can change over time in culture.
Q4: What is the known mechanism of action for Gastrin, and could it explain my observations?
Full-length Gastrin primarily acts by binding to the cholecystokinin (B1591339) B (CCKB) receptor, a G-protein coupled receptor.[2][3] This interaction typically activates pro-survival and proliferative signaling pathways. It is important to note that the bioactivity of the Gastrin I (1-14) fragment and its ability to bind the CCKB receptor are not as well-characterized as the full peptide.
Table 2: Summary of Potential Biological Effects of Gastrin (Parent Molecule)
| Effect | Mediating Pathway/Context | Cell Types Affected | Reference |
| Proliferation / Mitogenic | CCKB receptor activation, leading to stimulation of PI3K, MAPK, and EGFR pathways. | Gastric epithelial cells, colorectal cancer cells. | [3] |
| Anti-Apoptotic | Induction of pro-survival genes. | Pancreatic adenocarcinoma cells. | [4] |
| Apoptotic / Cytotoxic | Context-specific role under conditions of high cellular turnover preceding carcinogenesis. | Parietal cells, extraglandular stromal cells, infiltrating immune cells. | [3][4] |
If your cell line expresses the CCKB receptor, you may be observing a context-dependent apoptotic response similar to that described for the full-length peptide.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Death
If you are experiencing unexpected cell death, use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for unexpected cell viability issues.
Experimental Protocols & Methodologies
Protocol 1: Standard Cell Viability (MTT) Assay Workflow
This protocol outlines the key steps for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric method.
Caption: General experimental workflow for a cell viability (MTT) assay.
Detailed Steps for MTT Assay:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Adherence: Allow cells to adhere by incubating for 18-24 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of Gastrin I (1-14) in your cell culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing the peptide. Be sure to include:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the highest peptide dose.
-
Untreated Control: Cells in medium alone.
-
Blank: Wells with medium but no cells to measure background absorbance.
-
-
Incubation: Return the plate to the incubator for your desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Signaling Pathway
Gastrin I (Full-Length Peptide) Signaling Pathway
This diagram illustrates the primary signaling cascade initiated by the full-length Gastrin I peptide upon binding to its receptor. The activity of the (1-14) fragment in this pathway is not well-established.
Caption: Known signaling pathway of full-length Gastrin via the CCKB receptor.
References
- 1. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Production of gastrin-releasing peptide-(18-27) and a stable fragment of its precursor in small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vitro Activity of Human Gastrin I (1-14): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activity of human Gastrin I (1-14) against its common alternatives, Pentagastrin (B549294) and Cholecystokinin-8 (CCK-8). The data presented here, supported by detailed experimental protocols, will aid researchers in selecting the appropriate peptide for their studies on cholecystokinin-2 (CCK2) receptor signaling and its role in physiological and pathological processes.
Comparative Analysis of In Vitro Activity
The in vitro potency and efficacy of human Gastrin I (1-14) and its analogs are primarily assessed through receptor binding assays, second messenger activation (e.g., calcium mobilization), and cell proliferation assays. The following table summarizes key quantitative data from comparative studies.
| Ligand | Assay Type | Cell Line | Key Parameter | Value | Reference |
| Human Gastrin I (1-14) Analog | CCK2 Receptor Binding | A431-CCK2R | IC50 | 0.69 ± 0.09 nM | [1] |
| Pentagastrin | CCK2 Receptor Binding | A431-CCK2R | IC50 | 0.76 ± 0.11 nM | [1] |
| Human Gastrin I | Calcium Mobilization | H510 SCLC | EC50 | 7 nM | [2] |
| CCK-8 | Calcium Mobilization | H510 SCLC | EC50 | 3 nM | [2] |
| Gastrin-17 | Cell Proliferation | AGS | Potency vs. Pentagastrin | 10-fold more potent | [3] |
Signaling Pathways and Experimental Workflow
The biological effects of Gastrin I are initiated by its binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). This interaction triggers downstream signaling cascades that ultimately lead to cellular responses such as gastric acid secretion and cell proliferation.
Gastrin I Signaling Pathway
Activation of the CCK2 receptor by Gastrin I predominantly couples to Gq/11, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which plays a crucial role in cell proliferation.
Gastrin I signaling cascade via the CCK2 receptor.
Experimental Workflow for In Vitro Validation
A typical workflow to validate the in vitro activity of Gastrin I (1-14) involves a series of assays to determine its receptor binding affinity, its ability to trigger second messenger signaling, and its effect on cell proliferation.
Workflow for validating Gastrin I (1-14) activity.
Detailed Experimental Protocols
CCK2 Receptor Binding Assay
This protocol is adapted for use with cell lines endogenously or recombinantly expressing the CCK2 receptor, such as AR42J or A431-CCK2R cells.[4][5]
-
Cell Membrane Preparation:
-
Culture AR42J or A431-CCK2R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane isolation buffer (e.g., 5 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM EGTA with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM HEPES pH 7.4, 1 mM CaCl2, 2.5 mM MgCl2, 0.5% BSA with protease inhibitors) and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well filter plate, add a constant concentration of a radiolabeled ligand (e.g., [125I]Tyr12-gastrin I) to each well.
-
Add increasing concentrations of unlabeled Gastrin I (1-14) or its alternatives (e.g., 10^-12 to 10^-6 M).
-
Add the cell membrane preparation (e.g., 10 µg of membrane protein) to each well.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 125 mM NaCl, 0.05% BSA) to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Calcium Mobilization Assay
This protocol is suitable for cell lines that exhibit a calcium response upon CCK2 receptor activation, such as H510 small cell lung cancer cells.[2][6]
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of Gastrin I (1-14) or its alternatives into the wells.
-
Immediately and continuously record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the EC50 value, which is the concentration of the ligand that produces 50% of the maximal calcium response.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation. This protocol is applicable to gastric cancer cell lines like AGS.[3][7][8]
-
Cell Seeding:
-
Seed AGS cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Replace the medium with serum-free medium containing various concentrations of Gastrin I (1-14) or its alternatives. Include a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The effect on proliferation can be expressed as a percentage of the control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Gastrin stimulates Ca2+ mobilization and clonal growth in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
A Comparative Analysis of Gastrin I (1-14), Human and Gastrin-17 for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two key gastrointestinal peptide hormones: Gastrin I (1-14), human, and Gastrin-17. Both play crucial roles in the regulation of gastric acid secretion and are of significant interest to researchers in gastroenterology, oncology, and drug development. This document outlines their comparative biological activities, receptor interactions, and the experimental protocols used to evaluate their functions, supported by available data.
Introduction to Gastrin Peptides
Gastrin is a peptide hormone that primarily stimulates the secretion of gastric acid by parietal cells in the stomach. It exists in several forms, with Gastrin-17 (G-17) being one of the most abundant and biologically active forms circulating in the bloodstream. This compound, is a shorter fragment of Gastrin I. Both peptides exert their effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor.[1] The shared C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) is essential for receptor binding and biological activity.[2]
Comparative Data
While direct, side-by-side comparative studies under identical experimental conditions are limited, the available data allows for a qualitative and semi-quantitative comparison of the two peptides.
Physicochemical Properties
| Property | This compound | Gastrin-17 |
| Amino Acid Sequence | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp | Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2[2] |
| Molecular Weight | ~1704 Da | ~2098 Da |
Biological Activity and Receptor Affinity
| Parameter | This compound | Gastrin-17 |
| Receptor | Cholecystokinin B (CCK2) Receptor[1] | Cholecystokinin B (CCK2) Receptor[2] |
| Receptor Binding Affinity (IC50) | Data suggests a potentially lower affinity compared to Gastrin-17, as shorter gastrin analogues generally exhibit reduced affinity. Specific IC50 values for direct comparison are not readily available in the literature. | High affinity, with reported IC50 values in the low nanomolar range for various cell lines expressing the human CCK2 receptor.[3][4] |
| Potency in Stimulating Gastric Acid Secretion | Expected to be less potent than Gastrin-17 due to its shorter sequence and likely lower receptor affinity. | Considered a potent stimulator of gastric acid secretion. Studies have shown that Gastrin-17 and the larger Gastrin-34 have similar potencies.[5] |
Signaling Pathways
Both Gastrin I (1-14) and Gastrin-17 mediate their effects through the CCK2 receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor activates several intracellular signaling cascades. The primary pathway involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the stimulation of H+/K+ ATPase (the proton pump) in parietal cells, leading to gastric acid secretion. The CCK2 receptor can also couple to other G-proteins, potentially activating other downstream pathways.[6][7][8]
Experimental Protocols
The following are generalized protocols for key experiments used to compare the biological activities of Gastrin I (1-14) and Gastrin-17.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of the peptides to the CCK2 receptor.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Peptides as Regulators of Gastric Acid Secretion | Annual Reviews [annualreviews.org]
- 6. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 7. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Utilizing Gastrin I (1-14), Human as a Control Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Human Gastrin I (1-14) with alternative control peptides, supported by experimental data and detailed protocols. The information herein is intended to aid in the rigorous design and interpretation of experiments involving the cholecystokinin-2 receptor (CCK2R).
Introduction to Gastrin I (1-14), Human
Gastrin I (1-14) is a fourteen amino acid fragment of the peptide hormone gastrin, a primary regulator of gastric acid secretion.[1][2][3] It exerts its biological effects primarily by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[2][4] Upon binding, it stimulates intracellular signaling cascades, leading to physiological responses such as gastric acid secretion, histamine (B1213489) release, and cell proliferation.[1][5] Its specific agonistic activity at the CCK2 receptor makes it a valuable tool in gastrointestinal research.
Using Gastrin I (1-14) as a Positive Control
In experimental settings, Gastrin I (1-14) serves as a reliable positive control to validate assays designed to measure CCK2R activation. Its use confirms that the cellular machinery and signaling pathways under investigation are intact and responsive.
Negative Control Alternatives to Gastrin I (1-14)
To ensure the specificity of the observed effects to CCK2R activation, appropriate negative controls are crucial. The following tables provide a comparative overview of Gastrin I (1-14) and commonly used negative controls.
Table 1: Peptide-Based Controls
| Peptide | Type | Mechanism of Action | Primary Use |
| This compound | Positive Control (Agonist) | Activates the CCK2 receptor, stimulating downstream signaling. | To confirm assay validity and establish a baseline for receptor activation. |
| Scrambled Gastrin I (1-14) | Negative Control (Inactive Peptide) | A peptide with the same amino acid composition as Gastrin I (1-14) but in a randomized sequence. It is not expected to bind to or activate the CCK2 receptor. | To control for non-specific peptide effects unrelated to receptor activation. |
Note: While the concept of a scrambled peptide is a standard in peptide research, a commercially available, universally validated scrambled sequence for Gastrin I (1-14) is not readily documented. Researchers may need to have a custom peptide synthesized with a randomized sequence of the same amino acids.
Table 2: Pharmacological Controls (CCK2 Receptor Antagonists)
| Compound | Type | Mechanism of Action | Reported IC50/Ki |
| YM022 | Negative Control (Antagonist) | A potent and selective non-peptide antagonist of the CCK2 receptor. | IC50: 0.5 nM (rat ECL cells) |
| AG041R | Negative Control (Antagonist) | A selective CCK2 receptor antagonist. | IC50: 2.2 nM (rat ECL cells) |
| YF476 (Netazepide) | Negative Control (Antagonist) | A highly potent and selective CCK2 receptor antagonist. | IC50: 2.7 nM (rat ECL cells); Ki: 0.19 nM (human CCK2R)[6] |
| L-740,093 | Negative Control (Antagonist) | A selective CCK2 receptor antagonist. | IC50: 7.8 nM (rat ECL cells) |
| Devazepide | Negative Control (Antagonist) | A potent CCK1 receptor antagonist with significantly lower affinity for the CCK2 receptor, often used to confirm CCK2R selectivity. | IC50: ~800 nM (rat ECL cells) |
Key Experimental Assays and Protocols
This section details the methodologies for key experiments to assess the activity of Gastrin I (1-14) and its controls.
Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of a compound for the CCK2 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Cell Culture: Utilize a cell line stably expressing the human CCK2 receptor, such as A431-CCK2R cells. Culture the cells to near confluency.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., 125I-labeled [Leu15]-Gastrin I) and varying concentrations of the test compound (Gastrin I (1-14) or a negative control).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined and subsequently converted to a Ki (inhibition constant).
Table 3: Comparative Binding Affinities for the CCK2 Receptor
| Compound | Expected Outcome | Typical Ki Value |
| This compound | High affinity binding | Low nM range |
| CCK2R Antagonists (e.g., YF476) | High affinity binding | Sub-nM to low nM range[6] |
| Scrambled Gastrin I (1-14) | No significant binding | - |
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled CCK2 receptor.
Experimental Protocol:
-
Cell Culture: Seed A431-CCK2R cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader. Add varying concentrations of Gastrin I (1-14) or a negative control to the wells.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494/516 nm for Fluo-4) immediately before and after the addition of the compound.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Table 4: Comparative Activity in Calcium Mobilization Assay
| Compound | Expected Outcome | Typical EC50 Value |
| This compound | Dose-dependent increase in intracellular calcium | Low nM range |
| CCK2R Antagonists | No stimulation of calcium mobilization; will inhibit Gastrin I (1-14)-induced response | - |
| Scrambled Gastrin I (1-14) | No significant increase in intracellular calcium | - |
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the CCK2R signaling pathway.
Experimental Protocol:
-
Cell Culture and Serum Starvation: Culture cells expressing CCK2R (e.g., AGS cells) to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of Gastrin I (1-14) or a negative control for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Plot the ratio of p-ERK to total ERK against the logarithm of the agonist concentration to determine the EC50 value.
Table 5: Comparative Activity in ERK Phosphorylation Assay
| Compound | Expected Outcome | Typical EC50 Value |
| This compound | Dose-dependent increase in ERK phosphorylation | Low nM range |
| CCK2R Antagonists | No stimulation of ERK phosphorylation; will inhibit Gastrin I (1-14)-induced response | - |
| Scrambled Gastrin I (1-14) | No significant increase in ERK phosphorylation | - |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of gastrin antagonists, analogues of the C-terminal tetrapeptide of gastrin, by introduction of a beta-homo residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Gastrin I (1-14) Suppliers
For researchers and drug development professionals, the selection of a reliable source for synthetic peptides is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available Gastrin I (1-14), a key gastrointestinal peptide hormone fragment. Due to the limited availability of direct, publicly accessible comparative studies, this guide focuses on providing the necessary information and standardized protocols for researchers to conduct their own performance assessments.
Supplier and Product Overview
The following table summarizes key information for Gastrin I (1-14) offered by various suppliers. Purity is a critical parameter, and it is most commonly assessed by High-Performance Liquid Chromatography (HPLC). The presence of counter-ions, such as trifluoroacetate (B77799) (TFA), from the purification process is also a key consideration as it can affect the net peptide content and may have biological effects in sensitive assays.
| Supplier | Product Name | Purity | Form | Storage Temp. |
| MedchemExpress | Gastrin I (1-14), human | >98% | TFA salt | -20°C to -80°C |
| Sigma-Aldrich | Gastrin I (1-14) | ≥92% (HPLC) | Lyophilized | -20°C |
| NovoPro Bioscience | This compound peptide | 95.68% | TFA salt | ≤ -20°C |
| Echelon Biosciences | This compound | >96% | TFA salt | -20°C or below |
| TargetMol | This compound | 98.19% | TFA salt | -20°C |
| R&D Systems | Gastrin I (human) | ≥95% | TFA salt | -20°C |
Note: Purity levels and product formulations are subject to change. Researchers should always consult the lot-specific certificate of analysis provided by the supplier.
Recommended Experimental Protocols for Product Evaluation
To ensure the quality and biological activity of Gastrin I (1-14) from a chosen supplier, a series of validation experiments are recommended. The following protocols provide a standardized framework for these assessments.
Purity and Identity Verification
a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is essential for verifying the purity of the peptide.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Reconstitute the lyophilized Gastrin I (1-14) in HPLC-grade water to a concentration of 1 mg/mL.
-
Inject 10-20 µL of the sample onto the column.
-
Run the gradient program and record the chromatogram.
-
Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
-
b) Mass Spectrometry (MS)
MS is used to confirm the identity of the peptide by verifying its molecular weight.
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.
-
Procedure:
-
Prepare the peptide sample according to the instrument's guidelines. For MALDI-TOF, this typically involves co-crystallizing the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). For ESI, the peptide is infused in a suitable solvent.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight to the theoretical molecular weight of Gastrin I (1-14) (1705.8 g/mol ).
-
Biological Activity Assessment
The biological activity of Gastrin I (1-14) is primarily mediated through the cholecystokinin (B1591339) B (CCK2) receptor. A cell-based assay measuring a downstream signaling event is a robust method to determine the peptide's potency.
a) Calcium Mobilization Assay in CCK2 Receptor-Expressing Cells
-
Cell Line: A cell line endogenously expressing or transfected with the human CCK2 receptor (e.g., HEK293-CCK2R).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Gastrin I (1-14) standards and samples from different suppliers.
-
-
Procedure:
-
Plate the CCK2R-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the Gastrin I (1-14) standards and samples.
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Add the Gastrin I (1-14) dilutions to the wells and immediately begin kinetic fluorescence readings.
-
The increase in intracellular calcium will result in an increase in fluorescence.
-
Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each supplier's peptide. A lower EC50 value indicates higher potency.
-
b) Gastric Acid Secretion Assay (In Vitro)
This assay provides a more physiologically relevant measure of Gastrin I's activity.
-
Model: Isolated gastric glands or cultured parietal cells.
-
Measurement: Accumulation of a weak base, such as aminopyrine, which is trapped in the acidic spaces of the stimulated parietal cells.
-
Procedure:
-
Isolate gastric glands or culture parietal cells from a suitable animal model (e.g., rabbit or rat).
-
Pre-incubate the cells with [¹⁴C]-aminopyrine.
-
Stimulate the cells with a dose range of Gastrin I (1-14) from different suppliers.
-
After incubation, separate the cells from the medium and measure the radioactivity incorporated into the cells using a scintillation counter.
-
Construct dose-response curves and determine the EC50 for each peptide.
-
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Navigating the Specificity Challenge: A Comparative Guide to Gastrin I (1-14) Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of specific peptide fragments is paramount. This guide provides a comparative analysis of the cross-reactivity of Gastrin I (1-14) in commercially available immunoassays, offering crucial insights for the selection of appropriate analytical tools. While data on the cross-reactivity of the N-terminal fragment Gastrin I (1-14) is limited in many commercial kits, this guide synthesizes available information to aid in experimental design and data interpretation.
Quantitative Cross-Reactivity Data
The specificity of an immunoassay is critically defined by its antibody's ability to distinguish between the target analyte and structurally similar molecules. For Gastrin I, this includes other endogenous forms of gastrin and the homologous peptide, cholecystokinin (B1591339) (CCK). The following tables summarize the reported cross-reactivity of various gastrin-related peptides in different immunoassay formats.
Table 1: Cross-Reactivity in a Commercially Available Gastrin Radioimmunoassay (RIA) Kit
| Analyte | Cross-Reactivity (%) |
| Gastrin I (1-17) (Human) | 100 |
| Gastrin I (1-14) | < 0.1[1][2][3] |
| Gastrin-34 (Big Gastrin) | 61[1][3] |
| Cholecystokinin Octapeptide (CCK-8) | 36[1][3] |
| Gastrin-17, sulphated | 83[1][3] |
| Gastrin Releasing Peptide | < 0.01[1][3] |
| Vasoactive Intestinal Peptide | < 0.01[1][3] |
| Data sourced from the IBL-America Gastrin RIA kit (KIPEMD302) datasheet.[1][3] |
Table 2: Cross-Reactivity in a Commercially Available Human Gastrin I ELISA Kit
| Analyte | Cross-Reactivity (%) |
| Human Gastrin I (G17-I) | 100 |
| Minigastrin (G13-I) | 74.6 |
| Rat Gastrin I | 70.7 |
| Gastrin II (G17-II, sulfated) | 9.3 |
| Cholecystokinin 26-33 (CCK-8) | 2.67 |
| Gastrin Tetrapeptide (CCK-4) | 1.6 |
| Big Gastrin (G34-I) | 0.8 |
| Data sourced from the Abcam Human Gastrin I ELISA Kit (ab133033) datasheet. Cross-reactivity for Gastrin I (1-14) was not provided. |
Table 3: Cross-Reactivity of a Polyclonal Anti-Gastrin Antibody
| Analyte | Cross-Reactivity (%) |
| Cholecystokinin octapeptide | > 50[4] |
| Data sourced from the Bio SB Gastrin (Polyclonal) antibody datasheet. Specific cross-reactivity for Gastrin I (1-14) was not provided.[4] |
Experimental Methodologies
The data presented above were generated using specific immunoassay protocols. Understanding these methods is essential for evaluating the applicability of a particular assay to your research needs.
Radioimmunoassay (RIA) Protocol
Radioimmunoassays are highly sensitive techniques that utilize a radiolabeled antigen (tracer) to quantify the amount of a specific antigen in a sample. The DIAsource Gastrin-RIA kit, for example, is a competitive assay based on the following principles:
-
Competition: Unlabeled gastrin in the standards, controls, or samples competes with a fixed amount of 125I-labeled gastrin for binding sites on a limited amount of rabbit anti-gastrin antibodies.
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Separation: A second antibody (double antibody) directed against the primary antibody is added, followed by polyethylene (B3416737) glycol (PEG), to precipitate the antibody-bound fraction.
-
Detection: The radioactivity of the precipitate is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled gastrin in the sample.
Competitive ELISA Protocol
Enzyme-Linked Immunosorbent Assays (ELISAs) are plate-based assays that use an enzyme-linked antibody to detect the presence of a substance. A common competitive ELISA workflow is as follows:
-
Coating: A microplate is pre-coated with a capture antibody specific for the target antigen.
-
Competition: The sample or standard containing the target antigen is added to the wells along with a fixed amount of enzyme-conjugated antigen. These two antigens compete for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the target antigen in the sample.
Visualizing the Processes
To further clarify the experimental and biological concepts discussed, the following diagrams have been generated.
Caption: Immunoassay workflows for RIA and Competitive ELISA.
Caption: Gastrin I signaling pathway via the CCK-B receptor.
Conclusion
The selection of an appropriate immunoassay for the detection of Gastrin I (1-14) requires careful consideration of antibody specificity. The available data indicates that while some radioimmunoassays demonstrate very low cross-reactivity with this N-terminal fragment, such specific data is often lacking for many commercially available ELISA kits. Researchers should be aware that antibodies raised against the C-terminus of Gastrin-17, which is common in many kits, may not effectively recognize the Gastrin I (1-14) fragment. For studies where the specific measurement of Gastrin I (1-14) is critical, it is advisable to either select an assay with documented low cross-reactivity for this fragment or to perform in-house validation to confirm the specificity of the chosen assay. The structural similarity between gastrin and CCK also necessitates careful evaluation of cross-reactivity with CCK fragments to avoid erroneous results.
References
A Comparative Analysis of the Biological Activity of Gastrin Fragments: Gastrin I (1-14) vs. C-Terminal Peptides
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of peptide hormones is paramount. This guide provides an objective comparison of the biological activity of the N-terminal fragment Gastrin I (1-14) against other biologically active gastrin fragments, supported by experimental data.
Gastrin, a key peptide hormone in the gastrointestinal tract, exists in various forms, with its biological activity primarily attributed to the C-terminal amide sequence. While full-length gastrins and their C-terminal fragments are potent stimulators of gastric acid secretion and mucosal cell growth, the N-terminal fragment Gastrin I (1-14) is generally considered to be biologically inactive in this regard. This comparison guide delves into the quantitative differences in their activities and the underlying experimental evidence.
Quantitative Comparison of Gastrin Fragment Activity
The biological potency of gastrin fragments is typically assessed through their receptor binding affinity (Ki or IC50) to the cholecystokinin (B1591339) B (CCK2) receptor and their functional efficacy (EC50) in stimulating physiological responses such as gastric acid secretion or intracellular calcium mobilization.
| Peptide Fragment | Receptor Binding Affinity (Ki) | Potency in Stimulating Acid Secretion (EC50) |
| Gastrin I (1-14) | Not typically reported; considered inactive[1][2] | No significant stimulation observed[1][2] |
| Gastrin-17 (G-17) | ~0.3 - 1 nM[3] | 4.3 nM (sulphated), 16 nM (non-sulphated) |
| Pentagastrin (B549294) | 27 nM | |
| Gastrin-34 (G-34) | Similar to Gastrin-17 | Equipotent to Gastrin-17 on a molar basis |
| Minigastrin (G-14) | Similar to Gastrin-17 | Equipotent to Gastrin-17 on a molar basis |
Note: The C-terminal tetrapeptide amide is the minimal fragment required for biological activity, though with significantly reduced potency compared to larger C-terminal fragments.[4]
Signaling Pathways and Experimental Workflows
The biological effects of active gastrin fragments are mediated through the CCK2 receptor, a G-protein coupled receptor. Upon binding, a signaling cascade is initiated, leading to physiological responses.
Caption: Gastrin Signaling Pathway.
The following diagram illustrates a typical workflow for a receptor binding assay used to determine the affinity of different gastrin fragments.
Caption: Receptor Binding Assay Workflow.
Experimental Protocols
Receptor Binding Assay
This assay determines the affinity of a ligand for its receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CCK2 receptor.
-
Radiolabeled gastrin (e.g., [125I]-Gastrin-17).
-
Unlabeled gastrin fragments (Gastrin I (1-14), Gastrin-17, pentagastrin, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Aliquots of cell membranes are incubated with a fixed concentration of radiolabeled gastrin and varying concentrations of the unlabeled gastrin fragments.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are analyzed to generate competition binding curves, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Gastric Acid Secretion Assay (Isolated Perfused Rat Stomach)
This ex vivo method measures the ability of gastrin fragments to stimulate gastric acid secretion.
Materials:
-
Male Wistar rats.
-
Perfusion medium (e.g., Krebs-Ringer bicarbonate buffer).
-
Gastrin fragments.
-
pH meter or autotitrator.
-
Phenol red (as a pH indicator).
Procedure:
-
The stomach of an anesthetized rat is surgically isolated and perfused through the celiac artery with the perfusion medium.
-
The gastric lumen is perfused with a separate saline solution, and the effluent is collected.
-
After a basal collection period, the gastrin fragment to be tested is added to the arterial perfusate at various concentrations.
-
The pH of the luminal effluent is continuously monitored, and the amount of acid secreted is quantified by titration with NaOH.
-
Dose-response curves are constructed to determine the EC50 value for each active fragment.
Intracellular Calcium Mobilization Assay
This in vitro assay measures the ability of gastrin fragments to activate the CCK2 receptor and trigger an increase in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human CCK2 receptor (e.g., CHO-K1 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Gastrin fragments.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cells are seeded into a multi-well plate and allowed to attach overnight.
-
The cells are loaded with the calcium-sensitive fluorescent dye.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established.
-
The gastrin fragment is automatically injected into the wells at various concentrations.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Dose-response curves are generated to calculate the EC50 for each active fragment.
Conclusion
The available experimental data consistently demonstrate that the biological activity of gastrin resides in its C-terminal region. N-terminal fragments, such as Gastrin I (1-14), lack the necessary structural components to effectively bind to and activate the CCK2 receptor, and are therefore considered biologically inactive with respect to the classical physiological functions of gastrin. In contrast, C-terminal fragments like Gastrin-17 and pentagastrin are potent agonists, a fact that is critical for the design of therapeutic agents targeting the gastrin system. This guide provides a foundational understanding and the necessary experimental context for researchers working in this field.
References
- 1. N-terminal tryptic fragment of big gastrin. Metabolism and failure to influence gastrin 17-evoked acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure--function relationships in gastrin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of gastrin and cholecystokinin by endopeptidase 24.11 from the pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Mass Spectrometry Analysis of Synthetic Gastrin I (1-14)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of synthetic Gastrin I (1-14), a 14-amino acid peptide fragment of the gastrointestinal hormone Gastrin I. The accurate characterization of synthetic peptides is crucial for ensuring their identity, purity, and quality for research and therapeutic applications. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and specificity.[1][2][3] This document will delve into the performance of various MS approaches, present supporting experimental data, and provide detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for the analysis of synthetic Gastrin I (1-14) depends on the specific analytical goal, whether it is routine quality control, in-depth characterization of impurities, or detailed structural elucidation. The most common ionization techniques for peptides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with various mass analyzers such as Time-of-Flight (TOF), Quadrupole, and Orbitrap.[4][5]
Table 1: Comparison of Common Mass Spectrometry Platforms for Gastrin I (1-14) Analysis
| Feature | MALDI-TOF MS | ESI-QTOF MS | LC-MS/MS (Triple Quadrupole) |
| Primary Application | Rapid molecular weight confirmation, purity screening | Accurate mass determination, impurity identification, fragmentation analysis | Targeted quantification of peptide and impurities |
| Mass Accuracy | 10-100 ppm | < 5 ppm | 100-500 ppm |
| Resolution | 10,000 - 50,000 | > 40,000 | ~2,000 |
| Sensitivity | fmol to pmol | amol to fmol | amol to fmol |
| Throughput | High | Medium | Medium to High |
| Sample Preparation | Co-crystallization with a matrix | Dilution in a suitable solvent | Dilution in a suitable solvent, potential solid-phase extraction |
| Fragmentation | Post-Source Decay (PSD) | Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD) | Collision-Induced Dissociation (CID) |
| Strengths | Fast, tolerant to some buffers and salts, simple spectra (singly charged ions).[4] | High mass accuracy and resolution, suitable for complex mixtures when coupled with LC.[6][7] | High sensitivity and selectivity for targeted analysis, wide dynamic range. |
| Limitations | Lower resolution and mass accuracy than ESI-based methods, potential for analyte fragmentation in the source. | Can be sensitive to sample contaminants, produces multiply charged ions which can complicate spectra. | Lower resolution and mass accuracy, not ideal for unknown identification. |
Fragmentation Analysis: CID vs. ETD
For sequence verification and localization of modifications, tandem mass spectrometry (MS/MS) is employed. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Table 2: Comparison of CID and ETD Fragmentation for Gastrin I (1-14)
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Fragmentation Principle | Collision with an inert gas leading to cleavage of peptide backbone bonds (primarily b and y ions).[8] | Electron transfer from a radical anion to the protonated peptide, causing cleavage of the N-Cα bond (primarily c and z ions).[1][8] |
| Sequence Coverage | Good for many peptides, but can have gaps, especially at proline residues and labile modifications.[8] | Often provides more complete sequence coverage, especially for longer peptides and those with labile post-translational modifications.[1] |
| Gastrin I (1-14) Specifics | Can effectively fragment Gastrin I (1-14) to provide significant sequence information. | Studies on metallated Gastrin I (1-14) have shown that ETD can yield near-complete sequence coverage.[1] It is particularly useful for peptides with acidic residues.[1] |
| Advantages | Robust, widely available, and well-understood fragmentation method. | Preserves labile modifications, provides complementary fragmentation information to CID.[9][10] |
| Disadvantages | Can lead to the loss of labile modifications, may produce limited fragmentation for certain peptide sequences.[8] | Can be less efficient for peptides with low charge states, may require longer analysis times. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
For MALDI-TOF MS:
-
Dissolve the synthetic Gastrin I (1-14) in a 50:50 mixture of acetonitrile (B52724) and deionized water containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 10 pmol/µL.
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 acetonitrile/water with 0.1% TFA.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate.
-
Allow the mixture to air-dry completely before analysis.
-
-
For ESI-MS and LC-MS/MS:
-
Dissolve the synthetic Gastrin I (1-14) in deionized water or a mobile phase-compatible solvent to a concentration of 1 mg/mL to create a stock solution.
-
For direct infusion ESI-MS, dilute the stock solution to 1-10 pmol/µL in 50:50 acetonitrile/water with 0.1% formic acid.
-
For LC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase.
-
LC-MS/MS Method for Purity and Identity Confirmation
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent MS/MS: Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation by CID or ETD.
-
Exclusion: Exclude previously fragmented ions for a set duration (e.g., 30 seconds).
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of synthetic Gastrin I (1-14).
Caption: Comparison of CID and ETD fragmentation pathways for peptides.
Alternative Analytical Techniques
While mass spectrometry is the gold standard for peptide analysis, other techniques can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a primary method for assessing the purity of synthetic peptides.[4] It can quantify the main peptide and separate it from impurities. However, it does not provide molecular weight information, so the identity of the peaks must be confirmed by MS.
-
Amino Acid Analysis (AAA): This technique provides the relative abundance of each amino acid in the peptide, confirming its composition. It is a destructive method that involves hydrolyzing the peptide into its constituent amino acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed three-dimensional structural information about the peptide in solution. It is a powerful but complex technique that is typically used for in-depth structural characterization rather than routine quality control.
References
- 1. Effects of Acidic Peptide Size and Sequence on Trivalent Praseodymium Adduction and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
A Functional Showdown: Sulfated vs. Non-Sulfated Gastrin Fragments in Cellular Signaling and Physiological Response
For the Researcher, Scientist, and Drug Development Professional: An Objective Comparison
Gastrin, a key peptide hormone regulating gastric acid secretion and mucosal growth, exists in various forms, primarily differentiated by peptide length and post-translational modifications. Among these modifications, tyrosine O-sulfation has been a subject of extensive research to elucidate its impact on the hormone's biological activity. This guide provides a comprehensive functional comparison of sulfated and non-sulfated gastrin fragments, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct pharmacological profiles.
At a Glance: Key Functional Differences
| Parameter | Sulfated Gastrin Fragments | Non-Sulfated Gastrin Fragments | Key takeaway |
| Receptor Binding Affinity (CCK2R) | High affinity | High affinity | Both forms bind effectively to the primary gastrin receptor (CCK2R).[1] |
| Potency in Gastric Acid Secretion | Generally higher, especially for shorter fragments | Generally lower | Sulfation enhances the potency for stimulating gastric acid release.[2] |
| Efficacy in Gastric Acid Secretion | Higher for shorter fragments (e.g., gastrin-6) | Lower for shorter fragments | Sulfation increases the maximal acid output achievable with shorter gastrin peptides.[2] |
| Metabolic Clearance Rate (MCR) | Slower | Faster | Sulfation protects against rapid degradation, prolonging circulation time. |
| Biological Half-Life | Longer | Shorter | The protective effect of sulfation leads to a longer duration of action. |
In-Depth Analysis: Receptor Binding and Physiological Effects
The biological actions of gastrin are primarily mediated through the cholecystokinin (B1591339) 2 receptor (CCK2R). Both sulfated and non-sulfated gastrin fragments exhibit high affinity for the CCK2R.[1] However, subtle differences in binding kinetics and more pronounced distinctions in physiological responses have been observed.
Receptor Binding Affinity
Studies on guinea pig pancreatic acini have demonstrated that sulfation of gastrin-17 (G-17) increases its affinity for the gastrin receptor.
| Ligand | Receptor | Kd (nM) |
| Sulfated Gastrin-17 | Gastrin Receptor | 0.08 |
| Non-sulfated Gastrin-17 | Gastrin Receptor | 1.5 |
Data sourced from studies on guinea pig pancreatic acini.
Gastric Acid Secretion
The functional consequence of these binding characteristics is most evident in the regulation of gastric acid secretion. In human studies, sulfated gastrin-6 (G-6) was found to be more potent and efficacious in stimulating gastric acid output compared to its non-sulfated counterpart. While for the longer gastrin-17, the difference in maximal acid response is not statistically significant, a trend towards higher potency with sulfation is observed.[3]
| Gastrin Fragment | EC50 (pmol/L) for Acid Secretion | Maximum Acid Output (mmol H+/50 min) |
| Sulfated Gastrin-6 | 24 ± 2 | 24.5 ± 2.0 |
| Non-sulfated Gastrin-6 | 25 ± 2 | 19.3 ± 2.3 |
| Non-sulfated Gastrin-17 | 43 ± 6 | 28.3 ± 2.0 |
| Sulfated Gastrin-17 | 34.7 ± 5.0 | 35.7 ± 4.3 |
Data from human studies.[2][3]
Metabolic Stability
A crucial factor influencing the in vivo activity of gastrin fragments is their metabolic stability. Sulfation has been shown to protect gastrin from degradation, leading to a reduced metabolic clearance rate (MCR) and a longer plasma half-life. This is particularly evident for the shorter gastrin-6 fragment.
| Gastrin Fragment | Metabolic Clearance Rate (MCR) (ml·kg-1·min-1) | Half-life (t1/2) (min) |
| Sulfated Gastrin-6 | 42.8 ± 3.7 | 2.1 ± 0.3 |
| Non-sulfated Gastrin-6 | 139.4 ± 9.6 | 1.9 ± 0.3 |
| Non-sulfated Gastrin-17 | 16.5 ± 1.3 | 5.3 ± 0.3 |
Data from human studies.[2]
Signaling Pathways: A Common Route with Potentially Different Magnitudes
Upon binding to the CCK2R, both sulfated and non-sulfated gastrin fragments trigger the activation of intracellular signaling cascades. The primary pathway involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell proliferation and differentiation.[4][5]
While both forms of gastrin activate these pathways, the increased potency and metabolic stability of sulfated fragments suggest they may induce a more sustained and robust signaling response, although direct quantitative comparisons of downstream signaling molecules are still an active area of research.
Experimental Corner: Methodologies for Functional Assessment
Radioligand Receptor Binding Assay
This assay quantifies the binding affinity of sulfated and non-sulfated gastrin fragments to the CCK2R.
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing CCK2R (e.g., AR42J cells).[6]
-
Radioligand: Use a radiolabeled gastrin analog (e.g., 125I-Gastrin-17) as the tracer.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled sulfated or non-sulfated gastrin fragments (competitors).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.
In Vivo Gastric Acid Secretion Measurement
This method assesses the potency and efficacy of gastrin fragments in stimulating gastric acid secretion in vivo.
Protocol Outline:
-
Subject Preparation: Human subjects are fasted overnight. A nasogastric tube is inserted to allow for the collection of gastric contents.[7]
-
Basal Acid Output (BAO): Collect gastric juice for a baseline period to determine the unstimulated acid secretion rate.
-
Gastrin Infusion: Infuse sulfated or non-sulfated gastrin fragments intravenously at escalating doses.
-
Stimulated Acid Output: Collect gastric juice in timed intervals during the gastrin infusion.
-
Analysis: Measure the volume and titrate the acidity of the collected gastric juice samples to determine the rate of acid secretion (in mmol H+ per unit time).
-
Data Analysis: Plot the acid secretion rate against the gastrin dose or plasma concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal acid output (Emax).[8][9]
Conclusion
The sulfation of gastrin fragments, particularly the shorter forms, significantly enhances their biological activity. This is primarily attributed to increased potency in stimulating gastric acid secretion and a reduced rate of metabolic clearance, leading to a longer duration of action. While both sulfated and non-sulfated gastrin bind to the CCK2 receptor with high affinity, the downstream physiological consequences are demonstrably different. For researchers and drug development professionals, understanding these functional distinctions is paramount for the design of novel therapeutics targeting the gastrin system, whether for modulating gastric acid, influencing gastrointestinal cell growth, or developing diagnostic agents. The choice between sulfated and non-sulfated analogs will depend on the desired pharmacokinetic and pharmacodynamic profile for a given application.
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. In vivo release of gastrin into human gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Dynamics of Gastrin I (1-14) with the Cholecystokinin B Receptor
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the binding of Gastrin I (1-14) to the Cholecystokinin (B1591339) B Receptor (CCKBR), also known as the CCK2 receptor (CCK2R).[1] Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at various ligands targeting CCKBR, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Ligand Binding Comparison: Agonists and Antagonists
The CCKBR is a G protein-coupled receptor that binds both gastrin and cholecystokinin (CCK) peptides.[1] The essential bioactive unit for gastrin binding is the C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2).[2] Gastrin I (1-14) is a fragment of the larger gastrin hormone and is known to bind to and activate CCKBR, primarily stimulating gastric acid secretion.[3]
To validate and characterize the binding of Gastrin I (1-14), it is essential to compare its performance against other known CCKBR ligands. These include endogenous agonists like Cholecystokinin-8 (CCK-8) and Gastrin-17, as well as synthetic antagonists.
| Ligand | Type | Key Characteristics |
| Gastrin I (1-14) | Agonist | A 14-amino acid fragment of Gastrin I. Stimulates gastric acid secretion through CCKBR.[3] |
| Gastrin I (Human) | Agonist | Endogenous peptide hormone that potently stimulates gastric acid secretion and proliferation of gastric epithelial cells.[4] |
| Cholecystokinin-8 (CCK-8) | Agonist | An endogenous peptide that binds to both CCK1R and CCKBR. In the gastrointestinal tract, it stimulates pancreatic secretion and gallbladder contraction. |
| Pentagastrin | Agonist | A synthetic pentapeptide that incorporates the C-terminal tetrapeptide of gastrin and is used to stimulate gastric acid secretion. |
| L-365,260 | Antagonist | A potent and selective non-peptide antagonist for the CCKBR. |
| Devazepide (L-364,718) | Antagonist | A potent and selective antagonist for the CCK1 receptor, but also shows some affinity for CCKBR at higher concentrations. |
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various ligands for the CCKBR. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Ligand | Receptor | Parameter | Value | Reference Species |
| Gastrin | CCKBR | Ki | ~0.3 - 1 nM | Not Specified |
| CCK-8 | CCKBR | Ki | ~0.3 - 1 nM | Not Specified |
| CCK-8 (desulfated) | CCKBR | Ki | ~0.3 - 1 nM | Not Specified |
| Gastrin I (Human) | CCKBR | EC50 (Histamine Secretion) | 0.014 nM | Not Specified |
| Gastrin I (Human) | CCKBR | EC50 (Cell Proliferation) | 6.2 pM | Not Specified |
| L-365,260 | CCKBR | Ki | 1.9 nM | Guinea Pig |
| Sograzepide | CCKBR | Ki | 0.19 nM | Human |
| Devazepide | CCKBR | IC50 | 245 nM | Guinea Pig |
Experimental Protocols
Radioligand Competition Binding Assay for CCKBR
This protocol is a standard method for determining the binding affinity of a test compound (e.g., Gastrin I (1-14)) by measuring its ability to compete with a radiolabeled ligand for binding to the CCKBR.[5][6][7]
1. Materials:
-
Cell Membranes: Membranes prepared from cells expressing CCKBR.
-
Radioligand: A high-affinity CCKBR ligand labeled with a radioisotope (e.g., [125I]-Gastrin).
-
Test Compound: Unlabeled Gastrin I (1-14) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (e.g., 3-20 µg protein), a fixed concentration of the radioligand (e.g., at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., over a five-log unit range).[5][7] The final volume per well is typically 250 µL.[7]
-
Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Drying and Counting: Dry the filters and add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Signaling Pathway and Visualization
Binding of gastrin analogs to the CCKBR, a Gq protein-coupled receptor, initiates a signaling cascade that leads to various cellular responses, including gastric acid secretion and cell proliferation.[8][9]
CCKBR Signaling Pathway
The binding of an agonist like Gastrin I (1-14) to CCKBR activates the associated Gq protein.[8] This triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9][10] Both DAG and increased intracellular Ca2+ activate Protein Kinase C (PKC).[8][9] PKC, in turn, can activate downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation.[2]
References
- 1. genecards.org [genecards.org]
- 2. Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 4. Gastrin I (human) | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Hypothetical gastrin-CCKBR signal transduction pathway [pfocr.wikipathways.org]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Gastrin I (1-14), Human
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive peptides such as Gastrin I (1-14), human, is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Gastrin I (1-14), a synthetic peptide fragment of the human gastrin I hormone. Adherence to these procedures is critical to mitigate potential biological activity and ensure compliance with standard laboratory safety protocols.
I. Pre-Disposal Hazard Assessment and Considerations
This compound, is a biologically active peptide that stimulates gastric acid secretion. Before disposal, it is essential to consider that its biological properties persist in waste unless actively neutralized. Therefore, direct disposal into sanitary sewer systems or regular trash is strongly discouraged as it may have unintended environmental effects. The primary goal of the disposal procedure is to chemically degrade the peptide into its constituent, biologically inactive amino acids.
It is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines for chemical and laboratory waste disposal, as local regulations may vary.
II. Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the recommended chemical inactivation of this compound, waste.
| Parameter | Acid Hydrolysis | Base Hydrolysis | Neutralization |
| Inactivating Reagent | Hydrochloric Acid (HCl) | Sodium Hydroxide (B78521) (NaOH) | Sodium Bicarbonate (NaHCO₃) or dilute HCl/NaOH |
| Reagent Concentration | 1 M - 6 M | 1 M | As needed |
| Recommended Ratio | 10 volumes of acid solution per volume of peptide solution | 10 volumes of base solution per volume of peptide solution | - |
| Inactivation Time | Minimum 12 hours | Minimum 12 hours | - |
| Temperature | Ambient (or elevated to 50-110°C to accelerate) | Ambient (or elevated to 50-100°C to accelerate) | Ambient |
| Final pH for Disposal | 6.0 - 8.0 | 6.0 - 8.0 | 6.0 - 8.0 |
III. Experimental Protocol for Inactivation and Disposal
The following protocols detail the step-by-step methodology for the chemical degradation of this compound, in a laboratory setting. These procedures should be performed in a designated waste disposal area, inside a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
A. Inactivation via Acid Hydrolysis
Acid hydrolysis is a robust method for cleaving the peptide bonds, effectively destroying the peptide's primary structure and biological activity.
-
Preparation: Carefully transfer the aqueous solution containing this compound, waste into a designated, appropriately labeled, and chemically resistant (e.g., borosilicate glass) container.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (HCl) to the peptide waste to achieve a final concentration of at least 1 M. For complete hydrolysis, 6 M HCl is commonly used.[1][2]
-
Incubation: Securely cap the container and allow the mixture to stand in a chemical fume hood at ambient temperature for a minimum of 12 hours to ensure complete hydrolysis. For more rapid degradation, the solution can be heated.[1][2]
-
Neutralization: After incubation, slowly and carefully neutralize the acidic solution by adding a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH), while monitoring the pH with a calibrated pH meter or pH strips. Add the base incrementally with stirring until the pH of the solution is between 6.0 and 8.0.[3][4]
-
Disposal: Once neutralized, the resulting solution of amino acids and salts can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials and is in accordance with local regulations.[4][5]
B. Inactivation via Base Hydrolysis
Alkaline hydrolysis is an alternative method for peptide degradation.
-
Preparation: Transfer the aqueous solution of this compound, waste into a designated, labeled, and chemically resistant (e.g., polypropylene (B1209903) or borosilicate glass) container.
-
Alkalinization: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) to the peptide waste.
-
Incubation: Securely cap the container and allow the mixture to stand in a chemical fume hood at ambient temperature for a minimum of 12 hours. Heating can accelerate the hydrolysis process.[][7]
-
Neutralization: Following incubation, carefully neutralize the basic solution by slowly adding a 1 M solution of hydrochloric acid (HCl) while monitoring the pH. Continue to add acid until the pH is between 6.0 and 8.0.
-
Disposal: The neutralized solution can then be disposed of into the sanitary sewer system with a large volume of running water, in compliance with institutional and local guidelines.[5]
IV. Disposal of Contaminated Solid Waste
All solid waste that has come into contact with this compound, including vials, pipette tips, and gloves, should be collected in a designated solid waste container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contaminating peptide. This waste should then be disposed of through your institution's chemical waste management program.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. reddit.com [reddit.com]
- 3. agilent.com [agilent.com]
- 4. Lab methods [zoology.ubc.ca]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. longdom.org [longdom.org]
Essential Safety and Operational Guide for Handling Gastrin I (1-14), Human
This guide provides comprehensive safety and logistical protocols for researchers, scientists, and drug development professionals working with Gastrin I (1-14), human. The following procedures for handling, storage, and disposal are based on established best practices for synthetic, non-hazardous peptide compounds. While this compound is not classified as a hazardous substance, its chemical and toxicological properties have not been exhaustively studied; therefore, exercising due diligence and caution is paramount.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure a safe laboratory environment and minimize exposure, the use of appropriate personal protective equipment and engineering controls is mandatory when handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against accidental splashes of solutions or contact with the lyophilized powder. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended to prevent skin contact. Gloves should be changed immediately if they become contaminated.[2] |
| Body Protection | Lab Coat | A standard laboratory coat must be worn to protect clothing and skin from potential contamination.[2] |
| Respiratory Protection | Fume Hood or Respirator | It is advised to handle the lyophilized powder in a fume hood or biosafety cabinet to prevent inhalation of aerosolized particles.[2] If a hood is unavailable, a suitable respirator should be worn. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring the safety of all laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling the peptide, ensure the designated workspace is clean and uncluttered. It is recommended to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as the peptide may be hygroscopic.[3]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above, including a lab coat, safety goggles, and nitrile gloves.[4]
-
Weighing : If weighing the lyophilized powder, perform this task in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[2] Handle the powder carefully to avoid creating dust.
-
Reconstitution : When preparing a solution, add the appropriate sterile solvent slowly to the vial.[5] Cap the vial securely and mix by gentle swirling or vortexing until the peptide is fully dissolved. Avoid vigorous shaking.[5]
-
Aliquoting : For reconstituted peptides, it is best practice to create single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the peptide.[5][6]
-
Clean-up : After handling is complete, thoroughly wipe down all surfaces and equipment with a suitable disinfectant or cleaning agent.[6]
Storage Protocols:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (up to several years) | Store in a tightly sealed container with a desiccant to protect from moisture.[3][7] |
| Reconstituted Solution | -20°C or colder | Short to medium-term (up to 2 months) | Store in aliquots to avoid repeated freeze-thaw cycles.[7][8] |
Disposal Plan
Proper disposal of this compound and associated materials is essential to protect personnel and the environment. All waste must be treated as laboratory chemical waste.[6]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place all materials that have come into contact with the peptide, including empty vials, used pipette tips, and contaminated gloves, into a designated and clearly labeled hazardous waste container.[2][6]
-
Container Sealing : Ensure the waste container is securely sealed to prevent any leaks or spills.
-
Institutional Protocols : Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EH&S) department to arrange for proper disposal.[2] Never discard peptide waste in the regular trash or pour it down the sink.[2][6]
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety and handling procedures throughout the experimental workflow with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. peptide24.store [peptide24.store]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. realpeptides.co [realpeptides.co]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. novoprolabs.com [novoprolabs.com]
- 8. Gastrin I, Human CAS 10047-33-3 | 05-23-2301 [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
